2-Iodo-4-methylthiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJEWBLTYDUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631715 | |
| Record name | 2-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16488-58-7 | |
| Record name | 2-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodo-4-methylthiophene: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-iodo-4-methylthiophene, a substituted thiophene of interest in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, established principles of heterocyclic chemistry, and computational predictions to offer a detailed understanding of its chemical structure, bonding characteristics, and reactivity. The document will delve into the electronic effects of the iodo and methyl substituents on the thiophene ring, predict its spectroscopic signatures, propose a viable synthetic pathway, and explore its potential applications as a versatile building block in the development of novel molecular entities.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications in pharmaceuticals, electronic materials, and agrochemicals.[1] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic and steric properties to molecules in which it is incorporated.[2] The inherent reactivity of the thiophene nucleus allows for a wide range of functionalization, enabling the fine-tuning of a compound's biological activity and material properties.
Iodinated thiophenes, in particular, serve as crucial intermediates in modern organic synthesis. The carbon-iodine bond is relatively weak, making these compounds excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3] This reactivity allows for the facile introduction of diverse substituents onto the thiophene core, a key strategy in the construction of complex molecular architectures. This guide focuses specifically on this compound, exploring its fundamental chemical properties and potential as a synthetic intermediate.
Molecular Structure and Bonding
The chemical structure of this compound consists of a central thiophene ring with an iodine atom at the 2-position and a methyl group at the 4-position.
Predicted Geometry and Bond Parameters
The introduction of the iodo and methyl substituents will induce minor distortions in the ring geometry. The bulky iodine atom at the C2 position may cause some steric strain, potentially leading to a slight elongation of the adjacent C-C and C-S bonds. The C-I bond length is expected to be in the range of 2.05-2.10 Å. The methyl group at the C4 position is less sterically demanding and is not expected to significantly alter the ring's planarity.
Electronic Effects of Substituents
The electronic properties of the thiophene ring in this compound are influenced by the interplay of the inductive and resonance effects of the iodo and methyl substituents.
-
Iodine Atom (2-position):
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, decreasing the electron density in the sigma framework of the thiophene ring.
-
Resonance Effect (+R): The lone pairs on the iodine atom can participate in resonance with the aromatic pi-system of the thiophene ring, donating electron density. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms, this resonance effect is weaker compared to other halogens.
-
-
Methyl Group (4-position):
-
Inductive Effect (+I): The methyl group is electron-donating through an inductive effect, increasing the electron density in the sigma framework.
-
Hyperconjugation: The methyl group can also donate electron density to the pi-system through hyperconjugation.
-
Overall, the electron-withdrawing inductive effect of the iodine at the reactive alpha-position (C2) will be a dominant factor influencing the molecule's reactivity, particularly in electrophilic substitution reactions. The electron-donating methyl group at the C4 position will have a more modest electronic influence.
Predicted Spectroscopic Properties
The structural features of this compound can be characterized using various spectroscopic techniques. While experimental spectra are not available, we can predict the key features based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl protons.
-
The proton at the 5-position, being adjacent to the sulfur and the iodinated carbon, will likely appear as a doublet.
-
The proton at the 3-position, situated between the iodine and methyl-substituted carbons, will also likely appear as a doublet.
-
The methyl protons will appear as a singlet, shifted downfield due to the aromatic ring current.
-
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
-
The carbon atom bonded to the iodine (C2) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.
-
The other four carbon signals will appear in the typical aromatic and aliphatic regions.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 2950 - 2850 |
| C=C stretching (aromatic ring) | 1600 - 1450 |
| C-S stretching | 850 - 600 |
| C-I stretching | 600 - 500 |
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 224. A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) is also expected. Fragmentation of the thiophene ring would lead to other characteristic peaks.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 3-methylthiophene. The synthesis involves a regioselective iodination reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from general iodination procedures)
Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reagents: To the flask, add 3-methylthiophene (1.0 eq).
-
Reagent Addition: In a separate container, prepare a mixture of iodine (1.1 eq) and yellow mercuric oxide (1.1 eq). Add this mixture portion-wise to the stirred solution of 3-methylthiophene over 30 minutes.
-
Reaction Conditions: The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the mercuric iodide precipitate. The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality behind Experimental Choices:
-
Mercuric Oxide: The use of mercuric oxide is a classic method for the iodination of thiophenes.[4] It activates the iodine, making it more electrophilic and facilitating the substitution reaction.
-
Regioselectivity: The electrophilic iodination of 3-methylthiophene is expected to occur predominantly at the 2-position (alpha to the sulfur atom), which is the most activated position for electrophilic attack in the thiophene ring. The methyl group at the 3-position further activates the 2-position. However, as demonstrated in the iodination of 2-methylthiophene, over-iodination and the formation of other isomers are possible, necessitating careful control of reaction conditions and thorough purification.[5]
Reactivity and Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions.
Key Reactions
Caption: Key cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, yielding 2-aryl-4-methylthiophene derivatives.
-
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium-copper system in the presence of a base, leads to the synthesis of 2-alkynyl-4-methylthiophene derivatives.
Potential in Drug Discovery
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. The ability to introduce diverse substituents at the 2-position of the 4-methylthiophene core via this compound makes it a valuable intermediate for generating libraries of novel compounds for drug discovery programs. These derivatives can be screened for a wide range of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-microbial properties.[1]
Conclusion
This compound, while not extensively characterized in the literature, represents a promising and versatile building block in organic synthesis. Based on the established chemistry of thiophenes, its structure, bonding, and reactivity can be confidently predicted. The proposed synthetic route offers a practical approach to its preparation, and its utility in cross-coupling reactions opens avenues for the synthesis of a wide array of novel thiophene derivatives. For researchers and scientists in drug development, this compound serves as a valuable tool for the exploration of new chemical space and the design of next-generation therapeutics. Further experimental investigation into this compound is warranted to fully elucidate its properties and expand its synthetic applications.
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An In-depth Technical Guide to 2-Iodo-4-methylthiophene (CAS: 16488-58-7): A Versatile Building Block for Advanced Synthesis
Introduction: The Strategic Value of Substituted Thiophenes in Medicinal Chemistry
The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in the landscape of medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[2][3] The structural rigidity and electronic properties of the thiophene ring allow it to act as a bioisostere for the benzene ring, while offering unique opportunities for molecular interactions and metabolic profiles.[4]
Within this important class of compounds, halogenated thiophenes serve as exceptionally versatile intermediates. The carbon-halogen bond, particularly the carbon-iodine bond, is a prime functional handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-Iodo-4-methylthiophene, a specific, yet under-documented, building block that holds significant potential for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is not abundant in peer-reviewed literature, this guide will leverage established principles of thiophene chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and application.
Physicochemical and Safety Profile of this compound
Precise experimental data for this compound is not extensively reported. However, we can extrapolate its likely properties based on known data for structurally similar compounds such as 2-iodothiophene and its various methylated isomers.
| Property | Estimated Value | Justification / Source Analogy |
| CAS Number | 16488-58-7 | |
| Molecular Formula | C₅H₅IS | |
| Molecular Weight | 224.06 g/mol | Calculated |
| Appearance | Colorless to light yellow or brown liquid | Analogy with 2-iodothiophene and other substituted thiophenes.[5] |
| Boiling Point | ~80-90 °C at 15 mmHg | Extrapolated from 2-iodothiophene (73 °C at 15 mmHg) with an expected increase due to the methyl group.[5] |
| Density | ~1.8 g/mL | Extrapolated from 2-iodothiophene (~1.9 g/mL), slightly reduced by the methyl group.[5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). | General property of similar organic halides. |
Safety and Handling
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the hazard profile of 2-iodothiophene.[4][5]
-
Irritation: Likely to cause skin and serious eye irritation.[4][5]
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Light-sensitive and potentially air-sensitive.[6] Keep away from strong oxidizing agents.[6]
Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution
The synthesis of this compound is most practically achieved through the direct iodination of 3-methylthiophene. The thiophene ring is electron-rich and readily undergoes electrophilic substitution. The directing effects of the sulfur atom (activating) and the methyl group (activating and ortho-, para-directing) will strongly favor substitution at the C2 and C5 positions. Due to the steric hindrance of the methyl group at the 3-position, iodination is expected to occur predominantly at the C2 position.
Field-Proven Iodination Protocol
This protocol is adapted from established methods for the iodination of thiophene derivatives.[7][8] The use of N-Iodosuccinimide (NIS) as an iodine source offers a milder and more selective alternative to harsher reagents like iodine with mercuric oxide.[1]
Reaction Scheme:
Caption: Synthesis of this compound via electrophilic iodination.
Materials:
-
3-Methylthiophene (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.05 eq.)
-
Glacial Acetic Acid (solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (for extraction)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light (e.g., wrapped in aluminum foil), dissolve 3-methylthiophene (1.0 eq.) in glacial acetic acid (approximately 10-20 mL per gram of thiophene).
-
Reagent Addition: To the stirring solution at room temperature, add N-Iodosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
Causality and Experimental Choices:
-
Why NIS? NIS is a convenient and safe source of electrophilic iodine (I⁺). It avoids the use of toxic mercury salts, which were common in older protocols.[1]
-
Why Acetic Acid? Acetic acid is a suitable polar protic solvent that facilitates the reaction without participating in it.
-
Why protect from light? Iodo-compounds can be light-sensitive and may decompose over time, releasing free iodine.
-
Why a slight excess of NIS? A small excess ensures the complete consumption of the starting material.
Spectroscopic Characterization
While a definitive, published spectrum for this compound is elusive, its expected spectroscopic data can be reliably predicted based on the analysis of its constituent parts and comparison with known spectra of similar molecules.
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (d, 1H, J ≈ 1.5 Hz, H5), δ ~6.80 (s, 1H, H3), δ ~2.25 (s, 3H, -CH₃). The proton at C5 will be a doublet due to coupling with the H3 proton, and the H3 proton will appear as a singlet or a very finely split multiplet. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-145 (C4), δ ~135-140 (C5), δ ~130-135 (C3), δ ~75-80 (C2-I), δ ~15-20 (-CH₃). The C-I carbon (C2) will be significantly shifted upfield. |
| IR (Infrared) (Neat, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, methyl), ~1550, ~1450 (C=C stretch, thiophene ring), ~800-850 (C-H out-of-plane bend). |
| MS (Mass Spec) (EI, 70 eV) | M⁺ at m/z = 224. A prominent peak at m/z = 97 (M - I)⁺ corresponding to the 4-methylthienyl cation. |
Synthetic Utility: A Gateway to Novel Scaffolds via Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent substrate for Suzuki, Stille, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of pharmaceutical compounds.
Generalized Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol Insights:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst like Pd(OAc)₂ can be more effective.
-
Base Selection: An aqueous solution of a mild inorganic base like K₂CO₃ or Na₂CO₃ is typically sufficient to activate the boronic acid for transmetalation.[9]
-
Solvent System: A biphasic solvent system such as toluene/water or dioxane/water is commonly used to dissolve both the organic and inorganic reagents.
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers broad functional group tolerance and utilizes organostannane reagents. While effective, the toxicity of tin compounds necessitates careful handling and purification.[10]
Generalized Workflow for Stille Coupling:
Caption: Generalized workflow for the Stille cross-coupling reaction.
Protocol Insights:
-
Anhydrous Conditions: Stille reactions are typically performed under anhydrous conditions.
-
Tin Removal: A key challenge is the removal of stoichiometric tin byproducts. A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride, a solid that can be removed by filtration.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the thiophene ring to a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9]
Generalized Workflow for Sonogashira Coupling:
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Protocol Insights:
-
Base Function: The amine base (e.g., triethylamine) serves both as the solvent and as the base to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.
-
Copper Co-catalyst: Copper(I) iodide is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Applications in Drug Discovery and Advanced Materials
While specific examples citing this compound are rare, its structural motif is highly relevant. The 2,4-disubstituted thiophene core is present in numerous biologically active molecules. This intermediate serves as a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, the related intermediate 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl) methyl]thiophene is noted as a drug intermediate for synthesizing various active compounds.[11] By analogy, this compound can be used to synthesize novel analogues of known drugs, where the 4-methylthiophene moiety can fine-tune properties such as solubility, metabolic stability, and target binding affinity.
Conclusion
This compound is a valuable, albeit underutilized, synthetic intermediate. While direct, comprehensive data is limited, this guide provides a scientifically rigorous framework for its synthesis, characterization, and application in modern organic chemistry. By applying established principles of thiophene reactivity and leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can effectively employ this building block to construct complex molecular architectures for drug discovery and materials science. As with any lesser-known reagent, careful preliminary experiments and thorough characterization are paramount to successful implementation.
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Electronic properties of substituted thiophenes
An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a sulfur-containing heterocyclic aromatic compound, serves as a fundamental building block in the design of advanced organic materials and pharmaceuticals.[1] Its electron-rich nature and structural versatility allow for the fine-tuning of its electronic properties through the strategic introduction of substituents.[2] This guide provides a comprehensive exploration of the electronic landscape of substituted thiophenes, detailing the influence of various functional groups on their molecular orbital energies, conductivity, and, consequently, their performance in diverse applications. We will delve into the synthetic methodologies that enable precise structural control, the key experimental and computational techniques for characterizing their electronic behavior, and their significant roles in organic electronics and drug discovery.
The Thiophene Core: An Electronic Perspective
Thiophene (C₄H₄S) is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair to the π-system.[3][4] This delocalization results in a planar structure with bond lengths intermediate between single and double bonds, and a higher reactivity towards electrophilic substitution compared to benzene.[5] The inherent electronic properties of the unsubstituted thiophene ring, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, form the foundation upon which the effects of substitution are built. Theoretical calculations suggest that while aromatic, its aromaticity is less pronounced than that of benzene.[3]
Tuning the Electronic Landscape: The Role of Substituents
The introduction of substituents onto the thiophene ring is the primary strategy for modulating its electronic properties. The nature and position of these substituents can profoundly alter the electron density distribution within the ring, thereby influencing the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the material's overall conductivity.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkyl, alkoxy, and amino groups, increase the electron density of the thiophene ring through inductive and/or resonance effects. This increase in electron density destabilizes the HOMO, leading to a higher HOMO energy level. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap tends to decrease, resulting in a red shift in the absorption spectrum. This makes the substituted thiophene easier to oxidize.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, decrease the electron density of the thiophene ring. These groups stabilize both the HOMO and LUMO levels, leading to lower energy values for both orbitals. The stabilization of the LUMO is often more significant, resulting in a decrease in the HOMO-LUMO gap and making the substituted thiophene easier to reduce. Dicyanovinyl (DCV)-substituted oligothiophenes are a prime example of molecules with both electron-donating (the thiophene backbone) and electron-accepting (the DCV groups) moieties, making them promising for organic electronics.[6]
The interplay between donor and acceptor units within the same molecule is a powerful design strategy. For instance, a copolymer of diboraanthracene (acceptor) and thiophene (donor) has been synthesized and characterized for its optoelectronic properties.[7]
Summary of Substituent Effects on Electronic Properties
| Substituent Type | Effect on Ring Electron Density | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Increases (destabilized) | Minor Increase | Decreases |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases (stabilized) | Decreases (stabilized) | Decreases |
Note: The exact changes in energy levels are highly dependent on the specific substituent, its position on the ring, and the overall molecular structure.
Synthetic Strategies for Tailored Electronic Properties
The ability to precisely control the electronic properties of thiophene derivatives hinges on the availability of robust and regioselective synthetic methods. Classical approaches often involve the reaction of 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide (Paal-Knorr synthesis).[3][8] Modern synthetic chemistry offers a wider array of tools, including:
-
Cross-coupling reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are instrumental in creating complex thiophene-containing structures, including polythiophenes.[9]
-
Gewald reaction: This method allows for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[3]
-
Cyclization of functionalized alkynes: This approach provides a regioselective route to highly substituted thiophenes under mild conditions.[10]
These advanced synthetic techniques provide the necessary control to introduce a wide variety of functional groups at specific positions on the thiophene ring, enabling the rational design of materials with desired electronic characteristics.[11]
Characterization of Electronic Properties: A Practical Guide
A combination of experimental and computational techniques is employed to elucidate the electronic properties of substituted thiophenes.
Spectroscopic Techniques
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maximum (λmax) is related to the HOMO-LUMO gap; a smaller gap corresponds to a longer λmax (a red shift).
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly measuring electronic energy levels, FT-IR and ¹H and ¹³C NMR are crucial for confirming the chemical structure and the successful incorporation of substituents.[12][13]
Electrochemical Techniques
-
Cyclic Voltammetry (CV): CV is a powerful technique for determining the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from a cyclic voltammogram can be correlated to the ionization potential and electron affinity, respectively, which in turn are used to estimate the HOMO and LUMO energies.
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).
-
Preparation of the Analyte Solution: Dissolve the synthesized thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Purging with Inert Gas: Deoxygenate the analyte solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.
-
Data Acquisition:
-
Record a blank voltammogram of the electrolyte solution.
-
Record the voltammogram of the analyte solution, scanning over a potential range that encompasses the expected oxidation and reduction events.
-
Record the voltammogram of a standard reference compound (e.g., ferrocene/ferrocenium couple) under the same conditions for calibration.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium standard):
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
The electrochemical band gap can be estimated as Egap = ELUMO - EHOMO.
-
Caption: Workflow for Cyclic Voltammetry Analysis.
Computational Modeling
-
Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic properties of molecules, including their optimized geometries, HOMO and LUMO energy levels, and molecular electrostatic potential maps.[14] These theoretical calculations complement experimental data and provide deeper insights into structure-property relationships. For instance, DFT has been used to study the chemical reactivity of thiophene derivatives by calculating Fukui functions.[14]
Applications in Organic Electronics and Drug Development
The tunable electronic properties of substituted thiophenes make them highly valuable in several advanced technological fields.
Organic Electronics
Substituted thiophenes, particularly in their polymerized form (polythiophenes), are cornerstone materials in organic electronics.[9]
-
Organic Field-Effect Transistors (OFETs): The first OFET was based on a thiophene polymer.[15] The charge carrier mobility in the semiconductor channel of an OFET is directly related to the electronic structure and molecular packing of the thiophene-based material.[16] High-performance OFETs have been fabricated using self-assembled monolayers of thiophene derivatives as the gate insulator.[17]
-
Organic Photovoltaics (OPVs): In OPVs, substituted thiophenes and their polymers are often used as the electron donor material in the active layer due to their excellent light-harvesting capabilities and charge transport properties.[18][19] The HOMO level of the donor and the LUMO level of the acceptor determine the open-circuit voltage (Voc) of the solar cell.
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be employed as charge-transporting or emissive layers in OLEDs.[11] Their electronic properties influence the charge injection and recombination processes that lead to light emission.
Upon partial oxidation (doping), polythiophenes become electrically conductive.[3] The conductivity of doped polythiophenes can be significantly enhanced through rational design of the polymer-doping interactions and the use of polar side chains.[20][21][22]
Caption: Applications of Substituted Thiophenes.
Drug Development
Thiophene is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[11] Its electron-rich nature and ability to engage in various intermolecular interactions make it an effective scaffold for designing bioactive molecules.[11] The electronic properties of substituted thiophenes influence their reactivity, metabolic stability, and interactions with biological targets.[4] Thiophene derivatives have been investigated for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][13] The similarity in physicochemical properties between thiophene and benzene allows for its use as a bioisostere, which can lead to improved pharmacological profiles.[4]
Conclusion and Future Outlook
Substituted thiophenes represent a versatile and powerful class of organic compounds. The ability to precisely tune their electronic properties through synthetic chemistry has positioned them as critical components in the advancement of organic electronics and the development of novel therapeutics. Future research will likely focus on the design of novel thiophene derivatives with even more sophisticated electronic functionalities, leading to more efficient and stable organic electronic devices and drugs with enhanced efficacy and selectivity. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly unlock new frontiers for this remarkable heterocyclic system.
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An In-depth Technical Guide to the Reactivity of the C-I Bond in Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the reactivity of the carbon-iodine (C-I) bond in thiophene derivatives, a cornerstone of modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the C-I bond's utility, offering both theoretical understanding and practical, field-proven insights. We will dissect the causality behind experimental choices in key synthetic transformations and present self-validating protocols for the strategic functionalization of iodothiophene scaffolds.
Section 1: The Strategic Advantage of the Carbon-Iodine Bond in Thiophene Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous FDA-approved drugs and organic electronic materials incorporating this heterocycle. The ability to precisely functionalize the thiophene ring is paramount to tuning the physicochemical and biological properties of the final compounds. Among the halogens, iodine offers a distinct advantage as a leaving group in a multitude of synthetic transformations, primarily due to the inherent weakness of the C-I bond.
The reactivity of halothiophenes in widely-used palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1][2] This heightened reactivity of iodothiophenes is a direct consequence of the lower C-I bond dissociation energy (BDE) compared to its lighter halogen counterparts. A lower BDE facilitates the oxidative addition of the palladium catalyst to the C-X bond, a step that is often rate-determining in the catalytic cycle.[1][3]
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C–I | ~213 |
| C–Br | ~285 |
| C–Cl | ~327 |
| C–F | ~485 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[4] |
This fundamental property of the C-I bond allows for reactions to proceed under milder conditions, often leading to faster reaction times, higher yields, and greater functional group tolerance compared to bromo- or chlorothiophenes.[1][3]
Section 2: Key Synthetic Transformations Leveraging the C-I Bond Reactivity
The C-I bond in iodothiophene derivatives serves as a versatile handle for the introduction of a wide array of substituents through several powerful synthetic methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds. Iodothiophenes are premier substrates for these transformations.
The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in modern synthesis due to the stability and low toxicity of the boron reagents.[5] The reactivity of the C-I bond in iodothiophenes makes them highly efficient partners in this reaction.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and often rate-limiting step, oxidative addition, is where the low BDE of the C-I bond provides a significant kinetic advantage.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with iodothiophene.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodothiophene with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base: Add a degassed solvent mixture, for example, toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) (2.0 mL).
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille coupling involves the reaction of an organohalide with an organotin compound.[7] A key advantage of the Stille reaction is the stability and commercial availability of a wide range of organostannanes.[8] Similar to the Suzuki coupling, iodothiophenes are highly reactive substrates in this transformation.[3]
Mechanism of Stille Coupling
The mechanism of the Stille coupling is analogous to that of the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Stille coupling with iodothiophene.
Experimental Protocol: Stille Coupling of 3-Iodothiophene with (Tributylstannyl)benzene
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-iodothiophene (1.0 mmol), (tributylstannyl)benzene (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in a Schlenk tube.
-
Solvent: Add anhydrous and degassed solvent, such as toluene or DMF (5 mL).
-
Reaction Conditions: Heat the mixture to 100 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] Iodothiophenes are excellent substrates for this transformation, often providing high yields of the corresponding alkynylthiophenes.
Mechanism of Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of the Suzuki and Stille couplings. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).
-
Solvent and Base: Add a degassed solvent such as triethylamine (TEA) (5 mL), which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base (e.g., diisopropylamine).
-
Reactant Addition: Add phenylacetylene (1.2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Once the reaction is complete, dilute the mixture with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Halogen-Metal Exchange
Halogen-metal exchange reactions, particularly lithium-halogen exchange, are powerful methods for the preparation of organolithium reagents, which are potent nucleophiles for C-C bond formation. The C-I bond in iodothiophenes is highly susceptible to this exchange, which typically occurs rapidly at low temperatures.
Mechanism of Lithium-Iodine Exchange
The mechanism of lithium-halogen exchange is thought to proceed through the formation of a hypervalent "ate" complex. This intermediate then collapses to form the more stable organolithium species and the corresponding alkyl or aryl iodide.
Caption: Mechanism of lithium-iodine exchange in iodothiophene.
Experimental Protocol: Lithium-Iodine Exchange of 2-Iodothiophene and Quenching with an Electrophile (e.g., DMF)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of 2-iodothiophene (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 mmol) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Quenching: Add the electrophile, for example, anhydrous N,N-dimethylformamide (DMF) (1.5 mmol), dropwise to the solution at -78 °C.
-
Warming and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting aldehyde by column chromatography.
Section 3: Factors Influencing the Reactivity of the C-I Bond
The reactivity of the C-I bond in thiophene derivatives is not solely dependent on the inherent properties of the bond itself but is also modulated by several other factors.
Position of the Iodine Atom
The thiophene ring is not electronically uniform. The α-positions (C2 and C5) are generally more electron-rich and more susceptible to electrophilic attack, while also being more reactive in many metal-catalyzed reactions compared to the β-positions (C3 and C4).[2] This difference in reactivity is also observed for iodothiophenes in cross-coupling and halogen-metal exchange reactions. The greater stability of the organometallic intermediate formed at the α-position often drives the selectivity of these reactions.
Electronic Effects of Substituents
The presence of other substituents on the thiophene ring can significantly influence the reactivity of the C-I bond.
-
Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) decrease the electron density of the thiophene ring, making the C-I bond more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed couplings.
-
Electron-donating groups (EDGs): EDGs (e.g., -OR, -NR₂) increase the electron density of the ring, which can sometimes slow down the rate of oxidative addition. However, these groups can also influence the regioselectivity of reactions on polysubstituted thiophenes.
Section 4: Applications in Drug Development and Materials Science
The predictable and high reactivity of the C-I bond in thiophene derivatives has made them invaluable building blocks in several areas of chemical science.
Drug Development
The thiophene moiety is present in a wide range of pharmaceuticals. The ability to use iodothiophenes in robust and versatile coupling reactions allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. For instance, the synthesis of many kinase inhibitors and other targeted therapies often involves a key cross-coupling step to introduce functionality onto a heterocyclic core like thiophene.
Organic Electronics
Thiophene-based polymers and oligomers are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8] The synthesis of these materials heavily relies on the iterative cross-coupling of appropriately functionalized thiophene monomers. The high reactivity of iodothiophenes in reactions like Stille and Suzuki couplings is crucial for achieving high molecular weight polymers with well-defined structures, which is essential for optimal electronic properties.
Section 5: Conclusion
The carbon-iodine bond in thiophene derivatives represents a powerful and versatile tool for the modern synthetic chemist. Its inherent reactivity, stemming from a low bond dissociation energy, provides a significant advantage in a wide range of synthetic transformations, most notably in palladium-catalyzed cross-coupling and halogen-metal exchange reactions. A thorough understanding of the principles governing the C-I bond's reactivity, coupled with the practical knowledge of experimental protocols, empowers researchers in academia and industry to design and execute efficient and innovative synthetic routes toward novel pharmaceuticals and advanced materials. The continued development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly further expand the synthetic utility of iodothiophene derivatives in the years to come.
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Stability and Storage of Iodinated Thiophenes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of Iodinated Thiophenes in Pharmaceutical Sciences
Iodinated thiophenes represent a class of heterocyclic compounds of paramount importance in the landscape of modern drug discovery and materials science. Their utility stems from the unique combination of the thiophene ring's electronic properties and the carbon-iodine bond's reactivity. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical drug-receptor interactions. The introduction of an iodine atom onto this privileged scaffold further enhances its synthetic versatility, serving as a linchpin for the construction of complex molecular architectures through cross-coupling reactions.
However, the very attributes that make iodinated thiophenes synthetically attractive also render them susceptible to degradation. The inherent weakness of the carbon-iodine bond, coupled with the reactivity of the thiophene ring, presents significant challenges in their handling, storage, and formulation. A thorough understanding of the stability of these compounds is not merely an academic exercise but a critical necessity for ensuring the integrity, efficacy, and safety of resulting pharmaceutical products. This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for iodinated thiophenes, drawing upon field-proven insights and authoritative scientific literature to empower researchers, scientists, and drug development professionals in their work with these valuable yet sensitive molecules.
I. The Chemical Nature of Instability in Iodinated Thiophenes
The stability of an iodinated thiophene is intrinsically linked to its molecular structure. The electron-rich nature of the thiophene ring makes it susceptible to oxidation, while the carbon-iodine bond is the most labile of the carbon-halogen bonds. The interplay of these factors, influenced by the position of the iodine atom and the presence of other substituents, dictates the compound's overall stability profile.
I.A. The Thiophene Ring: An Electron-Rich System Prone to Oxidation
The thiophene ring is an aromatic heterocycle with a high degree of π-electron density, making it susceptible to electrophilic attack and oxidation.[1] Oxidation can occur at either the sulfur atom, leading to the formation of thiophene-S-oxides and subsequently sulfones, or at the carbon-carbon double bonds.[2] Thiophene-S-oxides are generally unstable intermediates that can undergo further reactions, such as dimerization.[3] The presence of electron-withdrawing groups on the thiophene ring can decrease its reactivity towards oxidation. Conversely, electron-donating groups can increase its susceptibility.
I.B. The Carbon-Iodine Bond: A Locus of Reactivity
The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a methyl-iodide bond.[4] This inherent weakness makes the C-I bond susceptible to cleavage under various conditions, including exposure to light, heat, and certain chemical reagents. Homolytic cleavage of the C-I bond can generate highly reactive radical species, initiating degradation cascades.
II. Major Degradation Pathways of Iodinated Thiophenes
Understanding the potential degradation pathways is the first line of defense in preserving the integrity of iodinated thiophenes. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are instrumental in elucidating these pathways.[1][5] For thiophene derivatives, the primary degradation routes are photolysis, thermolysis, hydrolysis, and oxidation.
II.A. Photodegradation: The Energetic Insult of Light
Many organic molecules are sensitive to light, and iodinated compounds are notoriously so. Exposure to ultraviolet (UV) or even visible light can provide sufficient energy to induce cleavage of the weak C-I bond.[6]
A study on the UV photochemistry of 2-iodothiophene revealed that photoexcitation leads to C-I bond fission, resulting in the formation of iodine atoms and thienyl radicals.[6] This initial bond cleavage can trigger a cascade of secondary reactions, leading to the formation of a complex mixture of degradation products. The photodissociation of iodothiophenes can proceed through both direct and indirect pathways, with the branching ratio being dependent on the isomer.[7]
Key Photodegradation Products:
-
Iodine (I₂)
-
Thiophene (from de-iodination)
-
Bithienyls and other polymeric materials
II.B. Thermal Degradation: The Impact of Heat
Elevated temperatures can provide the necessary activation energy for the decomposition of iodinated thiophenes. While the thiophene ring itself is thermally stable to high temperatures, the C-I bond is more susceptible to thermolysis.[8] The thermal stability of an iodinated thiophene is highly dependent on its substitution pattern and physical state (solid vs. solution).
A study on a thienopyridine-containing drug, which includes an iodinated thiophene moiety, demonstrated that while the compound was stable under dry heat, significant degradation occurred at elevated temperature in the presence of high humidity.[8] This suggests a potential interplay between thermal and hydrolytic degradation pathways.
II.C. Hydrolytic Degradation: The Role of Water
The susceptibility of iodinated thiophenes to hydrolysis is dependent on the reaction conditions (pH) and the presence of other functional groups on the molecule. Under acidic or basic conditions, the thiophene ring itself can be susceptible to cleavage. Furthermore, the presence of water can facilitate other degradation pathways. For instance, in the case of the aforementioned thienopyridine drug, the primary degradation products observed under humid conditions resulted from oxidation of the thiophene ring, followed by hydrolytic cleavage.[8]
II.D. Oxidative Degradation: The Threat of Reactive Oxygen Species
The electron-rich thiophene ring is a prime target for oxidation. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can lead to the degradation of iodinated thiophenes. The initial products of oxidation are often unstable thiophene-S-oxides, which can then undergo further reactions.[3]
Forced degradation studies on thiophene-containing chalcones have shown that they are susceptible to oxidative stress.[1] Similarly, the oxidative degradation of a thienopyridine drug leads to the formation of products resulting from the oxidation of the thiophene moiety.[8]
The following diagram illustrates the primary degradation pathways for a generic iodinated thiophene:
Caption: Major degradation pathways affecting the stability of iodinated thiophenes.
III. Best Practices for the Storage of Iodinated Thiophenes
Proper storage is crucial for maintaining the purity and stability of iodinated thiophenes. The following recommendations are based on general principles for handling sensitive organic compounds and specific knowledge of the liabilities of iodinated thiophenes.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (2-8°C or as specified by the supplier).[9] | Reduces the rate of thermally induced degradation and minimizes the volatility of the compound. |
| Light | Store in amber or opaque containers, or in a dark location.[10][11] | Prevents photodegradation through cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Container | Use well-sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and loss of volatile compounds. |
| Purity | Store highly purified material. | Impurities can sometimes catalyze degradation reactions. |
Practical Tip: For long-term storage of particularly sensitive iodinated thiophenes, consider storing small aliquots in sealed ampoules under an inert atmosphere in a freezer. This minimizes repeated exposure to air and moisture upon opening the container.
IV. Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is essential for monitoring the purity of iodinated thiophenes over time and for identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.[12][13]
IV.A. Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, thus providing a reliable measure of the API's stability.[14] The development of such a method typically involves:
-
Forced Degradation Studies: The iodinated thiophene is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1]
-
Chromatographic Separation: A suitable HPLC column (e.g., C18) and mobile phase are selected to achieve baseline separation of the parent compound and all major degradation products.[12][13]
-
Method Validation: The method is validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[13]
Example HPLC Conditions for a Thiophene Derivative:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and a buffered aqueous phase (e.g., sodium acetate buffer) in a gradient or isocratic elution.[13]
-
Detection: UV at a wavelength where both the parent compound and potential degradation products have significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
IV.B. Characterization of Degradation Products
Once degradation products are separated by HPLC, their structures need to be elucidated. This is typically achieved by collecting the corresponding fractions and analyzing them by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[16][17]
The following workflow illustrates the process of assessing the stability of an iodinated thiophene:
Caption: A typical workflow for the stability testing of iodinated thiophenes.
V. Conclusion and Future Perspectives
Iodinated thiophenes are indispensable tools in the arsenal of medicinal and materials chemists. However, their inherent instability necessitates a proactive and informed approach to their handling, storage, and analysis. By understanding the fundamental chemical principles that govern their degradation, researchers can implement strategies to mitigate these risks and ensure the quality and reliability of their work.
The future of research in this area will likely focus on the development of novel iodinated thiophene derivatives with enhanced stability profiles. This may involve the strategic placement of stabilizing functional groups on the thiophene ring or the development of innovative formulation strategies to protect the molecule from environmental stressors. Furthermore, the continued advancement of analytical techniques will enable a more detailed and rapid characterization of degradation pathways, facilitating the development of more robust and reliable drug candidates and materials. By embracing the principles of scientific integrity and a deep understanding of the chemistry of these fascinating molecules, the scientific community can continue to unlock the full potential of iodinated thiophenes for the benefit of human health and technological advancement.
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An In-depth Technical Guide to 2-Iodo-4-methylthiophene: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-4-methylthiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. We delve into the historical context of its discovery, tracing the evolution of its synthetic methodologies from classical iodination techniques to modern, highly efficient protocols. The guide explores the compound's chemical properties, reactivity, and its critical role as a versatile intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. Detailed experimental protocols, comparative data, and mechanistic insights are provided to offer a practical resource for researchers in the field.
Introduction: Clarifying Nomenclature and Significance
The nomenclature of substituted thiophenes can sometimes be ambiguous. The compound of interest, often referred to as this compound, is more systematically named 2-Iodo-3-methylthiophene according to IUPAC conventions. This is because the starting material is 3-methylthiophene, and electrophilic iodination predominantly occurs at the C2 position, which is the most activated site. Throughout this guide, we will use the IUPAC name, 2-Iodo-3-methylthiophene, while acknowledging the common usage of this compound.
Thiophene and its derivatives have been a cornerstone of heterocyclic chemistry since the discovery of thiophene by Viktor Meyer in 1882.[1] These compounds are not only of academic interest but also hold significant industrial importance, finding applications in pharmaceuticals, agrochemicals, and materials science.[2][3] 2-Iodo-3-methylthiophene, in particular, has emerged as a valuable synthon, enabling the introduction of the thiophene moiety into larger molecules through various cross-coupling reactions. Its unique electronic and steric properties make it a sought-after intermediate in the synthesis of bioactive compounds.[4]
Historical Perspective: The Dawn of Thiophene Iodination
The early history of 2-Iodo-3-methylthiophene is intrinsically linked to the broader exploration of thiophene chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable, its existence can be inferred from the early methods developed for the iodination of thiophene itself.
The classical and historically significant method for the iodination of thiophenes involves the use of iodine in the presence of mercuric oxide (HgO) . This method, detailed in Organic Syntheses, was widely used for the preparation of 2-iodothiophene from the parent heterocycle.[5] The reaction proceeds via an electrophilic substitution mechanism where the iodine, activated by mercuric oxide, attacks the electron-rich thiophene ring.
Conceptual Historical Synthesis:
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Introduction to functionalized thiophene synthesis
An In-Depth Technical Guide to the Synthesis of Functionalized Thiophenes
Abstract
The thiophene nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a focal point of intensive research.[4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing functionalized thiophenes. We will explore both classical ring-formation methodologies and modern functionalization techniques, delving into the underlying mechanisms, causality behind experimental choices, and field-proven protocols. This document is designed to be a self-validating system, grounding all claims and protocols in authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Enduring Significance of the Thiophene Moiety
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, was first identified in 1882 by Viktor Meyer as an impurity in coal tar-derived benzene.[1][4] Since this serendipitous discovery, its derivatives have become indispensable in various scientific fields.
-
In Medicinal Chemistry: Thiophene is a cornerstone of drug design. Its structural resemblance to a phenyl group allows it to serve as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.[4] Prominent drugs incorporating the thiophene ring include the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The diverse biological activities associated with thiophene derivatives span antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][5]
-
In Materials Science: The π-conjugated system of thiophene and its oligomers makes them exceptional organic semiconductors.[3] These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][6][7] The ability to tune their electronic properties through precise functionalization is key to advancing next-generation flexible electronics.[6][8]
This guide is structured into two primary sections. Part I details the classical, name-reaction-based syntheses that construct the thiophene ring from acyclic precursors. Part II focuses on modern techniques for the direct functionalization of a pre-formed thiophene core, a critical strategy for library synthesis and late-stage modification.
Part I: Foundational Strategies for Thiophene Ring Construction
Building the thiophene core from the ground up provides direct access to specific substitution patterns that can be difficult to achieve otherwise. The following named reactions represent the most robust and widely adopted methods for this purpose.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[5][9][10] First reported by Karl Gewald in 1966, it involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[5]
Causality and Mechanistic Insight: The reaction's success hinges on a sequence of well-defined steps, initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][11] This choice of base is critical; tertiary amines like triethylamine or morpholine are commonly used to facilitate the initial condensation without promoting unwanted side reactions. The resulting adduct then undergoes nucleophilic attack on elemental sulfur (S₈), which is activated by the base. A series of polysulfide intermediates form and ultimately cyclize, driven by the formation of the stable aromatic thiophene ring.[11][12]
Diagram: Mechanism of the Gewald Synthesis
Caption: Key steps of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Adapted from established procedures.
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (30 mL).
-
Base Addition: While stirring, add morpholine (0.1 mol) dropwise to the mixture. The reaction is mildly exothermic.
-
Sulfur Addition: After the addition of morpholine is complete, add elemental sulfur (0.1 mol) in one portion.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) with continuous stirring for 2 hours. The reaction mixture will turn dark.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and then with cold water to remove any remaining morpholine salts.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol or methanol can be performed if higher purity is required.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing substituted thiophenes, furans, or pyrroles from 1,4-dicarbonyl compounds.[13] For thiophene synthesis, the diketone is treated with a sulfurizing agent.[13][14]
Causality and Mechanistic Insight: The choice of sulfurizing agent is the defining feature of this reaction. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent are the most common choices.[14][15] These reagents serve a dual purpose: they act as both the sulfur source (thionation of the carbonyls) and as a dehydrating agent to drive the final aromatization step.[15] The mechanism proceeds through thionation of one or both carbonyls, followed by tautomerization to a thioenol, intramolecular cyclization, and subsequent dehydration to yield the aromatic thiophene.[14] Modern protocols often employ microwave-assisted heating to dramatically reduce reaction times and improve yields.[14]
Diagram: Paal-Knorr Thiophene Synthesis Workflow
Caption: The synthetic sequence of the Paal-Knorr reaction.
Fiesselmann and Hinsberg Syntheses
The Fiesselmann and Hinsberg syntheses are valuable, though less common, methods that provide access to specific substitution patterns.
-
Fiesselmann Thiophene Synthesis: This method is a versatile route to 3-hydroxythiophenes. It typically involves the base-catalyzed reaction of a thioglycolic acid derivative with α,β-acetylenic esters or β-keto esters.[1][15][16] The reaction proceeds via a conjugate addition followed by an intramolecular Dieckmann condensation or equivalent cyclization, ultimately leading to the hydroxylated thiophene core.[1]
-
Hinsberg Thiophene Synthesis: The Hinsberg synthesis constructs the thiophene ring by condensing a 1,2-dicarbonyl compound (like benzil) with diethyl thiodiacetate in the presence of a strong base.[1][15] The mechanism is understood to be a type of Stobbe condensation, proceeding through a lactone intermediate.[17] This method provides a direct route to 3,4-disubstituted thiophene-2,5-dicarboxylates.[18]
Table 1: Comparison of Classical Thiophene Ring Syntheses
| Synthesis Method | Starting Materials | Key Reagents | Product Type | Key Advantages |
| Gewald | Ketone/Aldehyde, Active Methylene Nitrile | Elemental Sulfur, Base | Polysubstituted 2-Aminothiophenes | Multicomponent, one-pot, high functional group tolerance.[5] |
| Paal-Knorr | 1,4-Dicarbonyl Compound | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophenes | Straightforward, reliable for many substitution patterns.[13][14] |
| Fiesselmann | Thioglycolic Acid Ester, Acetylenic Ester/Ketone | Base | 3-Hydroxythiophenes | Access to specific hydroxylated thiophenes.[1][16] |
| Hinsberg | 1,2-Dicarbonyl Compound, Diethyl Thiodiacetate | Strong Base (e.g., NaOEt) | 2,5-Dicarboxy-3,4-disubstituted Thiophenes | Symmetrical substitution pattern.[1][15] |
Part II: Modern Strategies for Thiophene Functionalization
While classical methods build the ring, modern synthetic chemistry often relies on the functionalization of a pre-existing thiophene core. These methods are indispensable for creating libraries of analogs for structure-activity relationship (SAR) studies and for fine-tuning the properties of materials.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to thiophene chemistry is extensive. These reactions allow for the precise formation of C-C and C-heteroatom bonds.
Causality in Regioselectivity: A key consideration in thiophene cross-coupling is regioselectivity. The α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4) towards oxidative addition in palladium catalysis.[19] This inherent reactivity difference can be exploited for selective functionalization of polyhalogenated thiophenes by carefully controlling reaction stoichiometry and conditions.[19]
-
Suzuki-Miyaura Coupling: This reaction couples a thienyl halide or triflate with a boronic acid or ester.[20] It is widely used due to the commercial availability of a vast array of boronic acids and the relatively mild, base-mediated reaction conditions that tolerate many functional groups.[21][22]
-
Stille Coupling: The Stille reaction couples a thienyl halide with an organostannane (organotin) reagent.[23][24] Its primary advantage is its exceptional tolerance for a wide range of functional groups, as organostannanes are stable to air and moisture.[19][24] This makes it particularly useful in the synthesis of complex molecules and conjugated polymers.[23][25]
-
Heck Coupling: This reaction forms a C-C bond between a thienyl halide and an alkene.[26][27] It is a powerful tool for introducing vinyl groups onto the thiophene ring, which are valuable handles for further transformations or as components of conjugated systems.[28]
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid Adapted from general micellar catalysis procedures.[21]
-
Reaction Setup: In a 25 mL vial, combine 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vial. Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).[20]
-
Reaction: Seal the vial and heat the mixture to 90°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylthiophene.
Direct C-H Activation/Functionalization
Direct C-H activation is a highly atom-economical and efficient strategy that avoids the pre-functionalization (e.g., halogenation) of the thiophene ring.[29] This approach involves the direct coupling of a C-H bond with a reaction partner, typically an aryl halide.
Causality and Challenges: The primary challenge in thiophene C-H activation is controlling regioselectivity between the more acidic C2/C5 positions and the less reactive C3/C4 positions.[30][31] Achieving β-functionalization (C3/C4) is particularly difficult but highly desirable for accessing novel chemical space.[30][32] The choice of catalyst, ligand, and directing groups (if any) is paramount in steering the reaction to the desired position. Recent advances have demonstrated that specific palladium catalyst systems can achieve selective arylation at even the challenging β-position.[30][31][32]
Conclusion and Future Outlook
The synthesis of functionalized thiophenes is a mature yet continually evolving field. Classical ring-forming reactions like the Gewald and Paal-Knorr syntheses remain indispensable for constructing the core heterocycle with specific, embedded functionalities. Concurrently, modern methods, particularly palladium-catalyzed cross-coupling and direct C-H activation, have provided unprecedented power to modify and diversify the thiophene scaffold with surgical precision.
For professionals in drug discovery and materials science, a deep understanding of this synthetic toolbox is essential. The ability to choose the correct strategy—whether building the ring from scratch or functionalizing a pre-existing one—directly impacts the efficiency of lead optimization, the diversity of compound libraries, and the ultimate properties of novel materials. The ongoing development of more sustainable, efficient, and regioselective C-H activation protocols promises to further expand the accessible chemical space of functionalized thiophenes, ensuring their continued prominence in science and technology.
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Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines Source: MDPI URL: [Link]
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Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
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Title: Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences Source: RSC Publishing (Organic Chemistry Frontiers) URL: [Link]
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Title: A Review of: “Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, Vols. 1 and 2” Source: Taylor & Francis Online URL: [Link]
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Title: Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
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Title: The Mechanism of the Hinsberg Thiophene Ring Synthesis Source: ACS Publications URL: [Link]
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Title: Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation Source: ACS Publications (Organic Letters) URL: [Link]
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Title: Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics Source: ResearchGate URL: [Link]
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Title: Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism Source: YouTube URL: [Link]
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Title: Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Source: ResearchGate URL: [Link]
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Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]
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Title: Extension of the Heck Reaction to the Arylation of Activated Thiophenes Source: ResearchGate URL: [Link]
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Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air Source: MDPI URL: [Link]
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Title: Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway Source: National Institutes of Health (NIH) URL: [Link]
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Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react Source: ResearchGate URL: [Link]
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Methodological & Application
Application Note: Iodination Protocols for Methylthiophenes
Abstract
Iodinated methylthiophenes are pivotal building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, conductive polymers, and functional materials.[1][2] Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective iodination of 2-methylthiophene and 3-methylthiophene. It explains the underlying mechanistic principles and offers field-proven, step-by-step protocols using common laboratory reagents.
Introduction and Mechanistic Overview
The iodination of methylthiophenes is a classic example of electrophilic aromatic substitution (SEAr). The thiophene ring is an electron-rich heterocycle, making it highly susceptible to attack by electrophiles. The rate and regioselectivity of the substitution are governed by the electronic and steric effects of the methyl substituent.
1.1. The Thiophene Ring: An Activated System
The sulfur atom in the thiophene ring donates electron density into the aromatic system through resonance, activating it towards electrophilic attack. This activation is particularly pronounced at the α-positions (C2 and C5), which are significantly more reactive than the β-positions (C3 and C4) due to greater stabilization of the cationic intermediate (the sigma complex or arenium ion).
1.2. Directing Effects of the Methyl Group
The methyl group is an activating, ortho, para-directing group. Its influence on the thiophene ring further modulates the regioselectivity of iodination:
-
For 2-Methylthiophene: The methyl group at C2 strongly activates the adjacent C3 (ortho) and the C5 (para) positions. Due to the inherently higher reactivity of the α-position, electrophilic attack occurs almost exclusively at the C5 position. The C3 position is less favored, and the C4 position is the least reactive.
-
For 3-Methylthiophene: The methyl group at C3 activates the two adjacent ortho positions, C2 and C4. The C5 position is meta to the methyl group. Given that C2 and C5 are both α-positions, the primary site of attack is the C2 position, which is sterically unhindered and electronically activated. The C5 position is the next most likely site of attack.
This predictable regioselectivity is crucial for synthesizing specific isomers required for further elaboration.
1.3. Generating the Electrophile (I+)
Molecular iodine (I₂) itself is a weak electrophile. Therefore, most iodination protocols rely on an in situ method to generate a more potent electrophilic iodine species, notionally I⁺. This is typically achieved in one of two ways:
-
Using an Oxidizing Agent: An oxidant like periodic acid (HIO₃), nitric acid (HNO₃), or hydrogen peroxide (H₂O₂) oxidizes I₂ to a more electrophilic species.[1][3]
-
Using an Iodine Source with a Lewis Acid or Protic Acid: Reagents like N-Iodosuccinimide (NIS) can be "activated" by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA), which polarizes the N-I bond, making the iodine atom more electrophilic.[2][4]
Below is a generalized workflow for the iodination process.
Caption: General experimental workflow for the iodination of methylthiophene.
Recommended Iodination Protocols
Two primary methods are presented here, selected for their reliability, high yields, and common use in synthetic chemistry.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is often preferred due to its mild reaction conditions, high regioselectivity, and the ease of handling the crystalline NIS reagent. The by-product, succinimide, is water-soluble, simplifying purification.
2.1.1. Materials and Reagents
-
2-Methylthiophene or 3-Methylthiophene
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
2.1.2. Step-by-Step Procedure for Iodination of 2-Methylthiophene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylthiophene (5.0 g, 50.9 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the starting material in 100 mL of anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add N-Iodosuccinimide (11.46 g, 50.9 mmol, 1.0 equiv.) portionwise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into 150 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS and iodine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, primarily 2-iodo-5-methylthiophene, can be purified by vacuum distillation to yield a colorless to pale yellow oil.[2]
Protocol 2: Iodination using Iodine and Periodic Acid
This classic oxidative iodination method is cost-effective and highly efficient, particularly for larger-scale syntheses. Periodic acid (H₅IO₆) serves as the oxidant to regenerate the electrophilic iodine species from the HI by-product.[2]
2.2.1. Materials and Reagents
-
2-Methylthiophene or 3-Methylthiophene
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆·2H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
2.2.2. Step-by-Step Procedure for Iodination of 3-Methylthiophene
-
Setup: In a 500 mL three-neck flask fitted with a reflux condenser and a magnetic stir bar, prepare a mixture of 150 mL of methanol and 30 mL of water.
-
Reagent Addition: Add 3-methylthiophene (10.0 g, 101.9 mmol, 1.0 equiv.) and iodine (12.9 g, 50.9 mmol, 0.5 equiv.) to the solvent mixture.
-
Oxidant Addition: While stirring vigorously, add periodic acid dihydrate (H₅IO₆·2H₂O) (5.5 g, 24.1 mmol, 0.24 equiv.) portionwise. The reaction is exothermic, and the color will fade as the iodine is consumed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) for 3 hours. The reaction progress can be monitored by GC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of Na₂S₂O₃ until the dark color of any residual iodine disappears.
-
Neutralization and Extraction: Carefully neutralize the mixture with solid NaHCO₃. Remove the methanol under reduced pressure. Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product, primarily 2-iodo-3-methylthiophene, by vacuum distillation.[1]
Regioselectivity and Product Characterization
The choice of starting material dictates the primary product formed. Over-iodination can occur, especially if an excess of the iodinating agent is used or reaction times are prolonged.[5]
| Starting Material | Major Product | Minor Product(s) | Iodination Method | Expected Yield |
| 2-Methylthiophene | 2-Iodo-5-methylthiophene | 2,3-Diiodo-5-methylthiophene | NIS in MeCN | >90% |
| 3-Methylthiophene | 2-Iodo-3-methylthiophene | 5-Iodo-3-methylthiophene | I₂ / H₅IO₆ in aq. MeOH | ~85-95% |
Note on a potential side product: In the iodination of 2-methylthiophene, an unexpected but significant side product, 3,4,5-triiodo-2-methylthiophene, has been reported when using strong oxidative conditions (iodine and iodic acid).[5] This highlights the importance of controlling stoichiometry and reaction conditions to achieve the desired mono-iodinated product.
Caption: Regioselectivity in the iodination of 2- and 3-methylthiophene.
Safety and Handling
-
N-Iodosuccinimide (NIS): NIS is a light-sensitive and moisture-sensitive solid. It should be stored in a dark, dry container. While not acutely toxic, it is an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Iodine (I₂): Iodine is corrosive and can cause severe burns. Its vapor is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood.
-
Periodic Acid (H₅IO₆): Periodic acid is a strong oxidizing agent and is corrosive. It can cause fires if it comes into contact with combustible materials. Avoid contact with skin and eyes.
-
General Precautions: The iodination reactions, particularly the oxidative method, can be exothermic. Proper cooling and controlled addition of reagents are essential. The organic solvents used are flammable and should be handled with care.
Conclusion
The iodination of methylthiophenes is a fundamental transformation in organic synthesis. By selecting the appropriate starting material and reaction conditions, chemists can achieve high yields of specific iodinated isomers. The protocols detailed herein, using either N-Iodosuccinimide for mildness and selectivity or an iodine/periodic acid system for cost-effective scalability, provide reliable pathways to these valuable intermediates. A thorough understanding of the underlying electrophilic substitution mechanism is key to controlling the regiochemical outcome and minimizing side-product formation.
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ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved January 27, 2026, from [Link].
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Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 27, 2026, from [Link].
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Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved January 27, 2026, from [Link].
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Wikipedia. (2023). 3-Methylthiophene. Retrieved January 27, 2026, from [Link].
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-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved January 27, 2026, from [Link].
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-
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-
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-
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-
Penn State Research Database. (2019). The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Retrieved January 27, 2026, from [Link].
-
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Introduction: The Strategic Importance of 2-Arylthiophenes
An Application Guide to the Suzuki-Miyaura Coupling of 2-Iodo-4-methylthiophene for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[2] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3]
Within this context, the synthesis of 2-arylthiophenes is of paramount importance. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, often used as a bioisostere for a benzene ring in biologically active compounds.[4] Arylated thiophenes are core components of numerous pharmaceuticals, including anti-inflammatory, antibacterial, and antitumor agents, as well as materials for organic electronics.[5][6][7] This guide provides a detailed examination of the Suzuki-Miyaura coupling using this compound as the electrophilic partner, offering both mechanistic insights and a field-proven experimental protocol for researchers in drug discovery and chemical development.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound.[8][9] This is typically the rate-determining step. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodo-substituted heterocycles, like this compound, excellent substrates for this reaction, often allowing for milder reaction conditions.[10] This step oxidizes the catalyst to a Pd(II) complex.
-
Transmetalation : The aryl group from the organoboron reagent is transferred to the Pd(II) complex, displacing the iodide. This step requires activation of the boronic acid with a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center.[1]
-
Reductive Elimination : The final step involves the two organic groups (the 4-methylthienyl and the aryl group) coupling and eliminating from the palladium center.[1] This forms the desired C-C bond of the 2-aryl-4-methylthiophene product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Parameters for a Successful Coupling
Optimizing the Suzuki-Miyaura coupling requires careful consideration of each component. The choices made directly impact reaction yield, purity, and scalability.
| Component | Role & Rationale | Recommended Choices for this compound |
| Aryl Halide | The electrophilic partner. The C-X bond strength (C-I < C-Br < C-Cl) dictates reactivity. This compound is highly reactive due to the weak C-I bond, enabling milder conditions. | This compound (1.0 eq) |
| Organoboron Reagent | The nucleophilic partner. Arylboronic acids are common, stable, and generally non-toxic. Arylboronic esters (e.g., pinacol esters) can be used for sensitive substrates. | Arylboronic Acid (1.1 - 1.5 eq) or Arylboronic Pinacol Ester (1.1 - 1.5 eq) |
| Palladium Catalyst | The heart of the reaction. A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ or PdCl₂(PPh₃)₂ are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%) |
| Base | Activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction. The choice of base is critical and substrate-dependent.[11] Inorganic bases are most common. | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq). Aqueous solutions often accelerate the reaction.[11] |
| Solvent | Solubilizes reactants and facilitates the reaction. Aprotic polar solvents are typical. Often, a mixture with water is beneficial for dissolving the inorganic base and promoting the catalytic cycle.[12] | Toluene, Dioxane, DMF, or a mixture like DME/H₂O (1:1).[13] |
| Ligand | Stabilizes the palladium catalyst, prevents precipitation of palladium black, and modulates its reactivity. For many reactions, the phosphine ligands from the catalyst (e.g., PPh₃) are sufficient. | Triphenylphosphine (PPh₃), XPhos, SPhos. Often included with the precatalyst. |
| Temperature | Controls the reaction rate. Due to the high reactivity of the iodo-substrate, reactions can often be run at moderate temperatures (e.g., 80-100 °C). | 80-110 °C, depending on the solvent and substrate reactivity. |
| Atmosphere | The Pd(0) catalyst and phosphine ligands can be sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields. | Nitrogen (N₂) or Argon (Ar) |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C₅H₅IS | 239.06 | 239 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 182 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 8 mL | - | - |
| Water (degassed) | H₂O | - | 2 mL | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (239 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Briefly remove the condenser and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition : Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL).
-
Heating and Monitoring : Lower the flask into a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically 2-6 hours).
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-(4-methoxyphenyl)-4-methylthiophene.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently degassed solvents. 3. Base is not strong enough or is insoluble. | 1. Use fresh catalyst and ensure a robust inert atmosphere. 2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles. 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring and consider using a phase-transfer catalyst if solubility is an issue.[12] |
| Formation of Homocoupled Boronic Acid Product (Aryl-Aryl) | 1. Presence of oxygen in the reaction mixture. 2. Reaction temperature is too high. | 1. Improve inert atmosphere technique. 2. Lower the reaction temperature. The reactive C-I bond may not require high heat. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents (if not using an aqueous system) and ensure the base is sufficient to neutralize any acid. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure the reaction is under an inert atmosphere. 2. Add additional phosphine ligand to stabilize the Pd(0) species. 3. Check for impurities in the starting materials. |
Applications in Drug Development
The 2-aryl-4-methylthiophene core is a valuable pharmacophore. Its utility stems from the ability of the thiophene ring to engage in various non-covalent interactions with biological targets and its favorable metabolic profile. Molecules synthesized via this method serve as building blocks for a wide range of therapeutic agents. For instance, substituted arylthiophenes are investigated for their antibacterial, anti-inflammatory, and antitumor activities.[5][7] The ability to rapidly generate a library of diverse 2-aryl-4-methylthiophenes using the Suzuki-Miyaura coupling is a powerful tool in lead optimization campaigns, allowing for systematic exploration of the structure-activity relationship (SAR).
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 2005, 70, 8575-8578. Available from: [Link]
-
Rosa, G. R., et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017. Available from: [Link]
-
The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. Available from: [Link]
-
ChemOrgChem. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube, 2022. Available from: [Link]
-
Rizzarelli, P., et al. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 2022. Available from: [Link]
-
Ali, S., et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 2013, 18, 14711-14725. Available from: [Link]
-
El-Metwaly, N., et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 2023. Available from: [Link]
-
Barros, O. S., et al. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 2010. Available from: [Link]
-
Wikipedia. Thiophene. Available from: [Link]
-
Chemistry Student Unsw. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube, 2021. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Sharma, P., et al. Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 2018. Available from: [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2015. Available from: [Link]
-
Savoie, J., et al. Nonbasic, Room Temperature, Palladium-Catalyzed Coupling of Aryl and Alkenyl Iodides with Boronic Acids Mediated by Copper(I) Thiophene-2-carboxylate (CuTC). Organic Letters, 2001. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
Application Notes and Protocols: 2-Iodo-4-methylthiophene as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of Substituted Thiophenes in Medicinal Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a valuable bioisostere for other aromatic systems. Within this class of heterocycles, 2-iodo-4-methylthiophene emerges as a particularly strategic building block for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the iodo group at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl group at the 4-position, in turn, can influence the molecule's conformation, metabolic stability, and target-binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of APIs, with a focus on palladium-catalyzed cross-coupling reactions.
Synthesis of this compound: A Foundational Protocol
The journey towards leveraging this compound begins with its efficient synthesis. A common and effective method involves the direct iodination of the readily available starting material, 3-methylthiophene.[3][4] The following protocol details a robust procedure for this transformation.
Protocol 1: Iodination of 3-Methylthiophene
This protocol is adapted from established methods for the iodination of thiophene derivatives.[4][5][6]
Materials:
-
3-Methylthiophene
-
N-Iodosuccinimide (NIS)
-
4-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Sodium thiosulfate solution (10% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in ethanol.
-
To this solution, add N-iodosuccinimide (1.1 eq) and a catalytic amount of 4-toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent, offering good regioselectivity for the more reactive α-position of the thiophene ring.
-
4-Toluenesulfonic acid (p-TsOH): The acidic catalyst activates NIS, facilitating the electrophilic substitution reaction.
-
Ethanol: A green and effective solvent for this transformation.
-
Sodium thiosulfate quench: This step removes any unreacted iodine from the reaction mixture.
Harnessing the Reactivity of this compound in Cross-Coupling Reactions
The C-I bond in this compound is a versatile functional group for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmaceuticals. The following sections detail protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[7]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to afford the desired biaryl product.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[8][9] This reaction is particularly valuable for the synthesis of APIs containing piperidine and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and the secondary amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy 2-Iodo-3-methylthiophene | 16494-40-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Iodinated Thiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of di-iodinated thiophene byproducts from your desired mono-iodinated thiophene product. As experienced chemists know, while the synthesis of iodinated thiophenes is crucial for various applications, including conductive polymers and organic solar cells, controlling the degree of iodination can be challenging.[1] This resource is designed to equip you with the knowledge to diagnose and resolve common purification issues, ensuring the high purity of your target compounds.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you might encounter during the purification of your iodinated thiophene products. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: My crude product contains a significant amount of di-iodinated thiophene. How can I remove it?
Probable Cause:
The formation of di-iodinated byproducts is a common issue in electrophilic substitution reactions on the thiophene ring. The first iodine atom substitution activates the ring, making it more susceptible to a second iodination. Reaction conditions such as temperature, reaction time, and the stoichiometry of the iodinating agent play a critical role.
Solutions:
You have several purification strategies at your disposal. The choice of method will depend on the physical properties of your specific thiophene derivatives (e.g., melting point, solubility) and the scale of your reaction.
1. Fractional Distillation (for liquid products):
-
Principle: This classic technique separates compounds based on differences in their boiling points. 2,5-diiodothiophene has a higher boiling point than 2-iodothiophene, which allows for their separation by careful distillation.[2]
-
Protocol:
-
Set up a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency.
-
Apply a vacuum to reduce the boiling points and prevent potential decomposition at high temperatures.
-
Slowly and carefully heat the mixture.
-
Collect the fractions at different temperature ranges. The lower-boiling mono-iodinated product will distill first.
-
Analyze the collected fractions by GC-MS or NMR to confirm their purity.[3][4][5]
-
2. Recrystallization (for solid products):
-
Principle: This method relies on the differential solubility of the mono- and di-iodinated compounds in a particular solvent at different temperatures.
-
Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. Ideal solvents are those in which your desired mono-iodinated product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the di-iodinated byproduct has different solubility characteristics. A patent on thiophene purification suggests alcohols like methanol or ethanol, or mixtures thereof, can be effective.[6]
-
Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Dry the crystals and analyze their purity. You may need to perform multiple recrystallizations to achieve the desired purity.
-
3. Column Chromatography:
-
Principle: This is a highly effective method for separating compounds with different polarities. The mono- and di-iodinated thiophenes will have different affinities for the stationary phase and will elute at different rates.
-
Protocol:
-
Stationary Phase: Silica gel is a common choice. However, be aware that some thiophene derivatives can be sensitive to acidic silica.[7] If you observe product degradation, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The less polar compound (typically the mono-iodinated thiophene) will elute first. Use thin-layer chromatography (TLC) to determine the optimal eluent system before running the column.
-
Carefully pack the column and load your sample.
-
Elute the compounds and collect the fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Principle: For challenging separations or when high purity is paramount, preparative HPLC can be employed. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is often effective for separating organic molecules.[8]
-
Protocol:
-
Develop an analytical HPLC method first to determine the best column and mobile phase for separation. A mobile phase of acetonitrile and water is a good starting point.[9]
-
Scale up the separation to a preparative HPLC system.
-
Inject the crude mixture and collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent the formation of di-iodinated thiophene byproducts in the first place?
A1: Prevention is always the best strategy. Here are some key parameters to control during your reaction:
-
Stoichiometry: Carefully control the amount of the iodinating agent. Using a slight excess of the thiophene substrate relative to the iodinating agent can favor mono-iodination.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-substitution by reducing the rate of the second iodination reaction.
-
Choice of Iodinating Agent: Some iodinating agents are milder and more selective than others. For example, N-iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[1]
-
Reaction Time: Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the desired mono-iodinated product is formed to prevent further reaction to the di-iodinated species.
-
Quenching Agents: The addition of a suitable quenching agent can stop the reaction at the desired point. Ascorbic acid has been reported as an effective quenching agent for iodination reactions.[10]
Q2: How can I accurately determine the ratio of mono- to di-iodinated thiophene in my sample?
A2: Several analytical techniques can be used for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitative analysis of mixtures.[4][5] The integration of the distinct proton signals corresponding to the mono- and di-iodinated species can be used to determine their relative concentrations. ¹³C NMR can also provide valuable structural information to confirm the identity of the isomers.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the mono- and di-iodinated thiophenes based on their volatility and interaction with the column's stationary phase. The mass spectrometer then provides the mass-to-charge ratio of the eluted compounds, confirming their identity. The peak areas in the gas chromatogram can be used for quantification.[3][12]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the components of the mixture.[8][9][13] A UV detector is commonly used for thiophene derivatives. The peak areas in the chromatogram are proportional to the concentration of each component.
Q3: Are there any chemical methods to selectively remove the di-iodinated byproduct?
A3: This is a more advanced approach and requires careful consideration of the reactivity of your specific compounds.
-
Selective Decomposition: In some cases, it might be possible to find conditions that selectively decompose the di-iodinated thiophene. For example, a patent describes the decomposition of thiophenes using metallic sodium.[14] The di-iodinated species, being more electron-deficient, might react preferentially under certain conditions. This approach would require significant optimization and is not a general solution.
-
Selective Reaction: If the di-iodinated thiophene has a unique reactive site not present in the mono-iodinated product (which is unlikely in the case of 2,5-diiodothiophene vs. 2-iodothiophene), a selective reaction could be designed to modify the byproduct, making it easier to remove (e.g., by changing its polarity or solubility).
Data and Protocols
Table 1: Comparison of Purification Methods for Iodinated Thiophenes
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Difference in boiling points | Scalable, cost-effective for large quantities | Requires significant difference in boiling points, potential for thermal decomposition | Liquid, thermally stable compounds |
| Recrystallization | Differential solubility | High purity achievable, scalable | Solvent selection can be challenging, product loss in mother liquor | Solid compounds |
| Column Chromatography | Differential adsorption/polarity | High resolution, applicable to a wide range of compounds | Can be time-consuming, requires solvents, potential for product degradation on silica | Small to medium scale, complex mixtures |
| Preparative HPLC | Differential partitioning | Highest purity, automated | Expensive, limited sample capacity, requires specialized equipment | High-value products, challenging separations |
Experimental Workflow: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- Clean and Efficient Iodination of Thiophene Deriv
- Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. (URL not available)
- 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II.
-
Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed. ([Link])
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - ResearchGate. ([Link])
- Process for the purification of thiophenes - Google P
-
2-Iodothiophene - Organic Syntheses Procedure. ([Link])
-
NMR methods for the analysis of mixtures - PMC - NIH. ([Link])
-
Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed. ([Link])
-
A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed. ([Link])
-
Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography : a study on well defined oligothiophenes - Research portal Eindhoven University of Technology. ([Link])
-
Iodine binding with thiophene and furan based dyes for DSCs - RSC Publishing. ([Link])
- Decomposition method of thiophene - Google P
-
Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization - RSC Publishing. ([Link])
- SYNTHESIS OF ISOTHIOCHROMENES AND 1,3- DIHYDROBENZO[c]THIOPHENES BY IODINE- AND HYDROBROMIC ACID-MEDIATED CYCLIZATIONS OF o-[(te - Semantic Scholar. (https://www.semanticscholar.org/paper/SYNTHESIS-OF-ISOTHIOCHROMENES-AND-1%2C3--DIHYDROBENZO-Gabbutt-Heros/34c9c1b972e094709d6480c108169994c9603125)
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SciRP.org. ([Link])
-
Quantitative NMR Studies of Multiple Compound Mixtures - ResearchGate. ([Link])
- On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. (URL not available)
-
1 H solution NMR spectra of (a) thiophene[15]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. ([Link])
-
GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents - ResearchGate. ([Link])
-
Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene - PMC - NIH. ([Link])
-
Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing). ([Link])
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. ([Link])
-
Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. ([Link])
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - MDPI. ([Link])
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. ([Link])
-
Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. ([Link])
-
Thiophene - Wikipedia. ([Link])
-
Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes - ResearchGate. ([Link])
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- 4. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.tue.nl [research.tue.nl]
- 9. mdpi.com [mdpi.com]
- 10. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JPS58159429A - Decomposition method of thiophene - Google Patents [patents.google.com]
- 15. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions Through Strategic Base Selection
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and troubleshoot issues in their Suzuki-Miyaura coupling reactions, with a specific focus on the critical role of base selection. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of this powerful C-C bond-forming reaction.
Introduction: The Pivotal Role of the Base
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] While the palladium catalyst and ligands often receive the most attention, the choice of base is a critical parameter that can profoundly impact reaction yield, rate, and selectivity.[3] The base is not merely a passive component; it actively participates in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[3][4] Understanding the multifaceted role of the base is key to troubleshooting and optimizing your reactions.
This guide will provide you with a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of base selection in your Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the base in the Suzuki-Miyaura reaction?
The primary and most critical role of the base is to facilitate the transmetalation step of the catalytic cycle.[1][4] It achieves this by reacting with the boronic acid (or its ester derivative) to form a more nucleophilic boronate species.[5] This "ate" complex is more readily able to transfer its organic group to the palladium center, thus driving the catalytic cycle forward.[5] Without a base, the transmetalation step is often prohibitively slow, leading to little or no product formation.[1]
There are two main proposed mechanistic pathways for this activation, often referred to as the "boronate pathway" and the "oxo-palladium pathway".[6][7]
-
Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate anion. This boronate is more nucleophilic and readily engages in transmetalation with the palladium(II) halide complex.
-
Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This species then reacts with the neutral boronic acid to facilitate the transfer of the organic group.
Computational studies suggest that for many common bases like hydroxides, the boronate pathway, where the base first activates the boronic acid, is the more likely mechanism.[5][8]
Q2: What are the most common types of bases used in Suzuki-Miyaura reactions?
A wide variety of bases have been successfully employed in Suzuki-Miyaura couplings. These can be broadly categorized as inorganic and organic bases.
| Base Category | Examples | Key Characteristics |
| Inorganic | ||
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Generally effective, widely used, and cost-effective. Cesium carbonate is more soluble in organic solvents and can be advantageous in challenging couplings.[3] |
| Phosphates | K₃PO₄ | Often used in anhydrous conditions and can be beneficial when protodeboronation is a concern.[9] |
| Hydroxides | NaOH, KOH, Ba(OH)₂, TlOH | Strong bases that can be very effective but may not be suitable for substrates with base-sensitive functional groups. Thallium bases can be used at lower temperatures but are toxic.[1] |
| Fluorides | KF, CsF | Milder bases, useful for substrates with base-labile groups like esters.[4] |
| Organic | ||
| Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Generally less effective than inorganic bases for most Suzuki couplings, but can be useful in specific applications. |
| Alkoxides | KOtBu, NaOtBu | Strong bases that are highly effective but can promote side reactions if not used carefully. |
This table provides a general overview. The optimal base is highly dependent on the specific substrates, solvent, and catalyst system.
Q3: How do I choose the right base for my specific reaction?
There is no single "best" base for all Suzuki-Miyaura reactions. The optimal choice depends on several factors:
-
Substrate Functional Group Tolerance: If your aryl halide or boronic acid contains base-sensitive functional groups (e.g., esters, ketones, nitro groups), a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) is recommended.[4] Strong bases like NaOH or KOtBu can lead to hydrolysis or other undesired side reactions.
-
Aryl Halide and Boronic Acid Reactivity: For less reactive coupling partners, such as aryl chlorides or electron-rich aryl halides, a stronger base may be required to accelerate the reaction.
-
Solvent System: The solubility of the base in the chosen solvent is crucial. For instance, in biphasic systems like toluene/water, an inorganic base that is soluble in the aqueous phase is necessary to activate the boronic acid.[9]
-
Risk of Side Reactions: If you are observing significant protodeboronation (the undesired cleavage of the C-B bond), switching to a weaker base or using anhydrous conditions with a base like K₃PO₄ can be beneficial.[9]
A systematic screening of bases is often the most effective way to identify the optimal conditions for a new reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptom: Your reaction is sluggish, or you observe very little of the desired product after a reasonable reaction time.
Possible Cause Related to Base:
-
Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the boronic acid and facilitate transmetalation. This is particularly common with less reactive coupling partners.
-
Poor Base Solubility: The base may not be sufficiently soluble in the reaction medium to interact with the boronic acid. This can be an issue in monophasic organic solvents with inorganic bases.
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete activation of the boronic acid.
Troubleshooting Steps:
-
Increase Base Strength: If you are using a mild base like NaHCO₃, consider switching to a stronger base such as K₂CO₃ or K₃PO₄.
-
Change Solvent System: If solubility is a concern, consider switching to a biphasic solvent system (e.g., toluene/water, THF/water) to improve the solubility of inorganic bases.[9]
-
Increase Base Equivalents: Ensure you are using at least 2-3 equivalents of the base relative to the limiting reagent.
-
Consider a Stronger, More Soluble Base: For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be highly effective due to its greater solubility in organic solvents.[3]
Problem 2: Significant Protodeboronation
Symptom: You observe a significant amount of the arene or heteroarene derived from the boronic acid starting material in your reaction mixture.
Possible Cause Related to Base:
Protodeboronation is the undesired cleavage of the C-B bond, and it is often promoted by the presence of water and a strong base.[10][11] The rate of protodeboronation is highly pH-dependent.
Troubleshooting Steps:
-
Use a Weaker Base: Switch from a strong base like NaOH or KOH to a milder base such as K₃PO₄ or KF.
-
Employ Anhydrous Conditions: Removing water from the reaction can significantly suppress protodeboronation. In such cases, bases like K₃PO₄ are often a good choice.
-
Use a More Stable Boronic Acid Derivative: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[9]
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at a lower temperature, if feasible, can help to minimize this side reaction.
Problem 3: Reaction with Base-Sensitive Functional Groups
Symptom: You observe decomposition of your starting materials or the formation of byproducts due to the reaction of functional groups with the base.
Possible Cause Related to Base:
Many functional groups are susceptible to reaction under basic conditions. For example, esters can be hydrolyzed, and some N-H containing heterocycles can be deprotonated, potentially inhibiting the catalyst.
Troubleshooting Steps:
-
Use a Mild Base: For substrates containing base-labile esters, powdered potassium fluoride (KF) is often an excellent choice as it can activate the boronic acid without causing significant hydrolysis.[4]
-
Use a Bicarbonate Base: For substrates with moderately acidic protons, such as phenols or some N-H heterocycles, a weaker base like sodium bicarbonate (NaHCO₃) can be effective while minimizing deprotonation of the sensitive group.
-
Consider a Base-Free Protocol: For extremely sensitive substrates, novel base-free or "cationic" Suzuki-Miyaura coupling methods have been developed that may be applicable.[10]
Experimental Protocols
Protocol 1: High-Throughput Screening of Bases for Suzuki-Miyaura Coupling
This protocol is designed for a 24-well plate format to efficiently screen multiple bases.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., dioxane/water 4:1)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF, TEA) (2-3 equiv)
-
24-well reaction block with stir bars
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, and palladium precatalyst in the chosen solvent.
-
Dispensing Base: To each well of the reaction block, add the appropriate amount of each base to be screened.
-
Dispensing Stock Solution: Under an inert atmosphere, dispense an equal volume of the stock solution into each well containing a pre-weighed base.
-
Sealing and Reaction: Seal the reaction block and place it on a heating stirrer block set to the desired temperature (a good starting point is often 80-100 °C). Stir for a set amount of time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction is complete, cool the block to room temperature. Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer of each well by LC-MS or GC-MS to determine the conversion and yield for each base.
References
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Research Collection.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Screening of different bases for Suzuki coupling.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles.
- For the pro's (Suzuki). Reddit.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate.
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
- Synthesis of CO2 Emission Gases into Sodium Carbonate. Environmental Research, Engineering and Management.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- pH-Driven Compar
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Experimental study of thermodynamic properties and phase equilibria in Na2CO3–K2CO3 system.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Iodo-4-methylthiophene
Welcome to the technical support guide for navigating the intricacies of workup procedures involving 2-iodo-4-methylthiophene. This resource is designed for researchers, scientists, and drug development professionals, offering practical, in-depth guidance to streamline your synthetic workflows and troubleshoot common challenges. The advice herein is grounded in established chemical principles and field-proven insights to ensure both accuracy and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when planning a workup for a reaction with this compound?
A1: The workup strategy is fundamentally dictated by the type of reaction conducted. For palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the main goals are to quench the reaction, remove the palladium catalyst, and separate the product from unreacted starting materials and byproducts. Key considerations include:
-
Product and Starting Material Properties: this compound is a relatively nonpolar liquid.[1] Your product's polarity, solubility, and stability will determine the choice of extraction solvents and purification methods.
-
Catalyst Removal: Residual palladium is a common and often critical impurity to remove, especially in pharmaceutical applications.[2][3] Methods range from simple filtration through Celite to the use of specialized scavengers.[4][5]
-
Byproduct Formation: Be aware of potential side reactions, such as homocoupling of the boronic acid in Suzuki reactions, which will need to be separated during purification.
-
Aqueous Workup: The choice of aqueous solution (e.g., water, brine, acidic or basic solutions) depends on the need to neutralize the reaction mixture and remove inorganic salts.
Q2: How can I effectively monitor the reaction progress to know when to begin the workup?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.
-
Visualization: Since this compound and many of its derivatives are aromatic, they can often be visualized under a UV lamp (254 nm).[6][7] The starting material, being an iodide, may also be visualized in an iodine chamber.[8] Staining with potassium permanganate can also be effective, as it reacts with many organic compounds.
-
Solvent System: A typical starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. The ratio should be adjusted so that the starting material has an Rf value of approximately 0.5-0.7, allowing for clear separation from the product and other spots.
-
Interpretation: The reaction is generally considered complete when the TLC spot corresponding to this compound is no longer visible.
Q3: What are the common impurities I should anticipate, and how do I remove them?
A3: Common impurities include:
-
Unreacted this compound: If the reaction is incomplete, this can be removed during column chromatography. Due to its relatively nonpolar nature, it will typically elute before more polar products.
-
Palladium Catalyst Residues: These can be both soluble and insoluble. Insoluble palladium black can often be removed by filtering the reaction mixture through a pad of Celite®.[5][9] Soluble palladium species may require treatment with activated carbon or specialized metal scavengers.[4]
-
Ligands: Phosphine-based ligands can oxidize during the reaction and workup. These oxidized byproducts are often more polar and can be separated by column chromatography.
-
Homocoupling Products: In Suzuki couplings, the boronic acid partner can couple with itself to form a biaryl byproduct. This is typically separated by chromatography.
Q4: Are there any specific safety precautions for working with this compound and its reactions?
A4: Yes, standard laboratory safety practices should be strictly followed.
-
Handling: this compound is classified as an irritant and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: Many cross-coupling reactions are run under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.[10] Organometallic reagents used in some reactions can be pyrophoric or react violently with water and require careful handling.[11][12]
-
Quenching: The quenching of reactive reagents should be performed carefully, typically at a reduced temperature (e.g., 0 °C) and by slow, dropwise addition of the quenching agent to control any exothermic processes.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of reactions involving this compound.
Problem: A persistent emulsion has formed during my aqueous workup.
Q: I've added my aqueous quench and am now trying to extract with an organic solvent, but I have a thick, inseparable emulsion. What should I do?
A: Emulsions are common, especially when finely dispersed solids or surfactants are present. Here is a systematic approach to breaking them:
-
"Salting Out": Add saturated aqueous sodium chloride (brine) to the separatory funnel.[13] The increased ionic strength of the aqueous layer often disrupts the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®.[14] This can remove fine particulate matter that may be stabilizing the emulsion.
-
Solvent Modification:
-
If you used a water-miscible solvent like THF in your reaction, it's best to remove it via rotary evaporation before the workup and then redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.[13]
-
Adding a small amount of a different solvent, such as ethanol, can sometimes alter the interfacial tension and break the emulsion.[13]
-
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes or more) can lead to phase separation.[14]
Problem: My crude product is a black, tarry solid, and I'm having difficulty purifying it.
Q: After quenching my Suzuki coupling, the crude material is a dark, intractable solid. How can I remove the color and isolate my product?
A: The black color is almost certainly precipitated palladium metal ("palladium black").[15] This often happens when the palladium(0) catalyst agglomerates.
Solution Workflow:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate, dichloromethane, or THF.[4] Gentle warming may be necessary.
-
Filtration through Celite®: Prepare a short plug of Celite® (about 1-2 cm thick) in a sintered glass funnel.[5] Pass the dissolved crude product through this plug. The fine palladium particles will be trapped by the Celite®.
-
Washing: Wash the Celite® plug thoroughly with the same solvent to ensure complete recovery of your product.[4][9]
-
Activated Carbon Treatment (if color persists): If the filtrate is still dark, this indicates the presence of soluble palladium species or other colored impurities.
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter again through a fresh pad of Celite® to remove the carbon.
-
Problem: I see multiple spots on my TLC after workup, and I'm not sure what they are.
Q: My post-workup TLC shows the product spot, but also several other spots. How can I identify them and optimize my purification?
A: A multi-spot TLC is common. The key is to systematically identify the components to develop an effective purification strategy.
Purification Strategy:
-
Flash Column Chromatography: This is the standard method for purification.[16]
-
Solvent System: Use the solvent system developed for your TLC analysis. A typical gradient elution might start with a low polarity solvent (e.g., 100% hexanes) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[16]
-
Elution Order: Generally, less polar compounds elute first. You would expect to see unreacted this compound elute before a more polar biaryl product from a Suzuki coupling. Highly polar impurities, like oxidized phosphine ligands or inorganic salts, will often remain at the baseline.
-
| Compound Type | Typical Polarity | Expected Elution Order (First to Last) |
| This compound | Low | 1 |
| Homocoupled Boronic Acid | Varies (often low to medium) | 2 |
| Desired Cross-Coupled Product | Varies (often medium) | 3 |
| Oxidized Phosphine Ligands | High | 4 (or stuck on baseline) |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a standard starting point for reactions like Suzuki-Miyaura or Sonogashira couplings.
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. If the reaction was heated, an ice bath can be used for faster cooling.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ~10-20 mL).
-
Slowly pour the diluted mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Phase Separation and Extraction:
-
Shake the separatory funnel gently at first, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (1 x 20 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 20 mL) to help remove residual water from the organic phase.[13]
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Palladium Removal via Celite® and Activated Carbon Filtration
This procedure should be performed after the reaction is complete but before the aqueous workup if significant palladium black has formed.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., toluene, THF, or ethyl acetate) to reduce its viscosity.[5]
-
Celite® Filtration:
-
Activated Carbon Treatment (if necessary):
-
Combine the filtrates in a flask. If the solution is still dark, add activated carbon (1-5% w/w relative to the theoretical product mass).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a new pad of Celite® to remove the carbon.
-
-
Solvent Removal: Concentrate the resulting clear solution under reduced pressure. The residue can then be taken through a standard aqueous workup or directly purified by column chromatography.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. (2015). Available from: [Link]
-
EPFL. Protocol for quenching reactive chemicals. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available from: [Link]
-
ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). Available from: [Link]
- de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Privileged Pincer-Metal Platform; van Koten, G., Ed.; Springer, 2009.
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Biotage. Tackling emulsions just got easier. (2023). Available from: [Link]
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PubMed. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. (2020). Available from: [Link]
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ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Available from: [Link]
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Open Access Journals. A Report on Reagents and its Quenching Methods. Available from: [Link]
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National Center for Biotechnology Information. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Available from: [Link]
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University of Rochester. Workup: How to Manage an Emulsion. Available from: [Link]
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Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. (2013). Available from: [Link]
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MDPI. Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. (2026). Available from: [Link]
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YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Available from: [Link]
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Biotage. How to Remove Palladium in three easy steps. (2023). Available from: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]
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arXiv. Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy. Available from: [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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University of Colorado Boulder. Thin Layer Chromatography (TLC). Available from: [Link]
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ResearchGate. Does the emulsification procedure influence freezing and thawing of aqueous droplets?. Available from: [Link]
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CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available from: [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). Available from: [Link]
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University of York. Visualising plates. Available from: [Link]
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University of California, Irvine. Cross-Coupling Chemistry. Available from: [Link]
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Chemistry LibreTexts. 18.9: Organometallic Reagents. (2019). Available from: [Link]
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UC Irvine. Chem 51C. Lec 03. Organic Chemistry: Reactions of Organometallic Reagents with Carbonyl Compounds and Carboxylic Acid Derivatives with Hydride and Organometallic Reagents (English). Available from: [Link]
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Wikipedia. Cross-coupling reaction. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-4-methylthiophene and 2-Bromo-4-methylthiophene in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Halogenated thiophenes are invaluable building blocks, serving as versatile precursors for the synthesis of a wide array of pharmaceuticals and functional materials.[1] This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-iodo-4-methylthiophene and 2-bromo-4-methylthiophene. We will explore their performance in pivotal synthetic transformations, supported by established chemical principles and illustrative experimental data, to empower you in making informed decisions for your research.
The Decisive Role of the Halogen: A Fundamental Overview
The primary determinant of reactivity in 2-halo-4-methylthiophenes is the nature of the carbon-halogen bond. The well-established trend in reactivity for aryl halides in many common and indispensable reactions is I > Br > Cl > F . This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
This fundamental difference in bond strength is most prominently manifested in two broad and critical classes of reactions: palladium-catalyzed cross-coupling reactions and metal-halogen exchange. In the former, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] This process, which involves the formal insertion of the palladium atom into the C-X bond, occurs more readily for the weaker C-I bond.[2][3] Consequently, this compound is anticipated to exhibit superior reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo counterpart.
Similarly, in metal-halogen exchange reactions, where an organometallic reagent (typically an organolithium or Grignard reagent) swaps its metal component for the halogen on the thiophene ring, the rate of exchange follows the same trend: I > Br > Cl.[4] This enhanced reactivity of the iodo-substituted thiophene can be crucial for the efficient generation of key organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The choice between an iodo- or bromo-substituted thiophene can have a significant impact on the outcome of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a workhorse reaction in pharmaceutical and materials chemistry. The superior reactivity of this compound in this reaction is a direct consequence of the faster rate of oxidative addition.
| Feature | This compound | 2-Bromo-4-methylthiophene |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heat | Often requires elevated temperatures |
| Catalyst Loading | Generally lower | May require higher loadings |
| Reaction Time | Typically shorter | Generally longer |
Illustrative Experimental Data: Suzuki-Miyaura Coupling
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halothiophene with an arylboronic acid, which can be adapted for both 2-iodo- and 2-bromo-4-methylthiophene.
Materials:
-
2-Halo-4-methylthiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-halo-4-methylthiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).
-
Stir the reaction mixture at the desired temperature (e.g., 80-90 °C for the bromo derivative, potentially room temperature to 50 °C for the iodo derivative) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a stable precatalyst that readily generates the active Pd(0) species in solution.
-
Base: K₂CO₃ is a moderately strong base that is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated systems. The reactivity difference between iodo- and bromo-thiophenes is particularly pronounced in this transformation.
| Feature | This compound | 2-Bromo-4-methylthiophene |
| Relative Reactivity | High | Moderate to Low |
| Typical Reaction Temp. | Often proceeds at room temperature | Usually requires heating |
| Copper Co-catalyst | Can sometimes be omitted (copper-free conditions) | Generally requires a copper co-catalyst |
Illustrative Experimental Data: Sonogashira Coupling
The Sonogashira coupling is highly selective for aryl iodides over aryl bromides.[7] This is due to the significant difference in the rates of oxidative addition to the palladium catalyst.[7] For instance, the coupling of aryl iodides can often be achieved at room temperature, while aryl bromides typically necessitate elevated temperatures to react at a reasonable rate.[8] This differential reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[8]
Metal-Halogen Exchange: A Gateway to Reactive Intermediates
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, such as organolithiums and Grignard reagents. These intermediates are potent nucleophiles and are used extensively in organic synthesis for the formation of new carbon-carbon bonds.
| Feature | This compound | 2-Bromo-4-methylthiophene |
| Rate of Exchange | Very Fast | Fast, but significantly slower than iodo |
| Typical Reagents | n-BuLi, t-BuLi, i-PrMgCl | n-BuLi, t-BuLi, i-PrMgCl |
| Reaction Temperature | Typically very low (e.g., -78 °C) | Low temperatures, may require longer reaction times |
Illustrative Experimental Data: Metal-Halogen Exchange
The rates of lithium-halogen exchange generally follow the trend I > Br > Cl.[4] This reaction is often extremely fast, in some cases even outcompeting proton transfer.[4] While both 2-iodo- and 2-bromo-4-methylthiophene can undergo this transformation, the iodo derivative will react more rapidly and under milder conditions. This can be advantageous when working with sensitive functional groups that might not tolerate the longer reaction times or slightly higher temperatures that may be required for the bromo analogue.
Visualizing the Mechanistic Pathways
To better understand the underlying principles governing the reactivity of these compounds, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between this compound and 2-bromo-4-methylthiophene is a strategic one that should be guided by the specific requirements of the synthetic target and the desired reaction conditions.
Choose this compound when:
-
High reactivity is paramount: For reactions where efficiency and speed are critical.
-
Mild reaction conditions are required: To protect sensitive functional groups elsewhere in the molecule.
-
Lower catalyst loadings are desired: To reduce costs and minimize residual metal contamination in the final product.
-
Selective reactivity is needed: In substrates containing both bromo and iodo groups, the iodo group can be selectively functionalized.
Choose 2-Bromo-4-methylthiophene when:
-
Cost is a primary concern: Aryl bromides are often more economical than their corresponding iodides.
-
Moderate reactivity is sufficient: For robust coupling partners and reactions where forcing conditions are acceptable.
-
The starting material is more readily available: In some cases, the bromo derivative may be more commercially accessible.
References
-
Hassan, Z., & Spivey, A. C. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1-25. [Link]
-
Asghar, M. N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1469. [Link]
-
Wang, N.-X., et al. (2005). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 35(12), 1653-1658. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Taylor & Francis Online. (n.d.). Oxidative addition – Knowledge and References. [Link]
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- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Characterization of 2-Iodo-4-methylthiophene and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic building blocks is paramount. Among these, substituted thiophenes are a cornerstone in the synthesis of a vast array of pharmaceuticals and organic materials. This guide provides an in-depth technical comparison of the characterization of 2-iodo-4-methylthiophene, a versatile synthetic intermediate. We will explore its key spectroscopic features in comparison to viable alternatives and provide detailed experimental protocols to ensure accurate and reproducible results in your laboratory.
The strategic placement of the iodo and methyl groups on the thiophene ring in this compound offers a unique combination of reactivity and structural definition. The iodine atom at the 2-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The methyl group at the 4-position, in turn, influences the electronic properties and steric environment of the molecule, which can be crucial for tuning the characteristics of the final products.
Comparative Analysis of Spectroscopic Signatures
A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring its transformations. In the absence of a complete, publicly available experimental dataset for this compound, we present a detailed analysis based on predicted data and comparison with closely related, well-characterized analogues: 3-iodo-4-methylthiophene and 2-bromo-4-methylthiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a clear fingerprint for its identification.
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H3 | H5 | CH₃ |
| This compound (Predicted) | ~7.10 (d) | ~6.80 (d) | ~2.20 (s) |
| 3-Iodo-4-methylthiophene (Literature) | - | ~7.25 (d) | ~2.23 (s) |
| 2-Bromo-4-methylthiophene (Literature) | ~6.95 (d) | ~6.75 (d) | ~2.15 (s) |
Causality behind the shifts: The electron-withdrawing nature of the iodine atom deshields the adjacent proton at the 3-position (H3), resulting in a downfield shift compared to the proton at the 5-position (H5). The methyl group, being electron-donating, has a lesser effect on the proton chemical shifts. In the isomeric 3-iodo-4-methylthiophene, the absence of a proton at the 3-position and the different substitution pattern leads to a distinct spectrum. The bromo analogue is expected to show similar patterns to the iodo compound, with slight upfield shifts for the ring protons due to the lower electronegativity of bromine compared to iodine.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C2 | C3 | C4 | C5 | CH₃ |
| This compound (Predicted) | ~75-80 | ~138-142 | ~130-135 | ~125-130 | ~15-20 |
| 3-Iodo-4-methylthiophene (Literature) | ~130-135 | ~80-85 | ~140-145 | ~122-127 | ~16-21 |
| 2-Bromo-4-methylthiophene (Literature) | ~110-115 | ~137-141 | ~129-134 | ~126-131 | ~14-19 |
Expert Interpretation: The most significant feature in the predicted ¹³C NMR spectrum of this compound is the upfield shift of the carbon atom directly attached to the iodine (C2) to around 75-80 ppm. This is a characteristic effect of the heavy iodine atom. In contrast, for 2-bromo-4-methylthiophene, the C2 signal appears further downfield. The position of the methyl carbon (CH₃) remains relatively consistent across these derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For substituted thiophenes, the fingerprint region is particularly informative.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Thiophene Derivatives
| Vibrational Mode | This compound (Predicted) | 2-Bromo-4-methylthiophene (Literature) | 3-Methylthiophene (Literature) |
| C-H aromatic stretching | 3100-3050 | 3100-3050 | 3100-3050 |
| C-H aliphatic stretching | 2950-2850 | 2950-2850 | 2950-2850 |
| C=C aromatic stretching | 1550-1450 | 1550-1450 | 1550-1450 |
| C-S stretching | 850-800 | 850-800 | 850-800 |
| C-I stretching | 600-500 | - | - |
| C-Br stretching | - | 700-600 | - |
Insight into Vibrational Modes: The C-I stretching vibration of this compound is expected to appear in the low-frequency region of the spectrum. The presence of the methyl group will be evident from the C-H aliphatic stretching bands. The overall IR spectrum will be characteristic of a 2,4-disubstituted thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 4: Predicted Key Fragments (m/z) in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 224 | Molecular ion |
| [M-I]⁺ | 97 | Loss of iodine radical |
| [C₄H₄S]⁺ | 84 | Thiophene radical cation |
| [CH₃]⁺ | 15 | Methyl cation |
Understanding Fragmentation: The molecular ion peak for this compound is expected at m/z 224. A prominent fragment will likely be observed at m/z 97, corresponding to the loss of the iodine atom, a common fragmentation pathway for iodo-aromatic compounds. The presence of a peak at m/z 84 would indicate the thiophene ring itself.
Experimental Protocols for Comprehensive Characterization
To ensure the integrity of your research, the following detailed protocols are provided for the key characterization techniques. These protocols are designed to be self-validating, with built-in checks and considerations for obtaining high-quality, reproducible data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.
-
Causality and Trustworthiness: The use of a deuterated solvent with a known internal standard (TMS) is crucial for accurate chemical shift referencing. Shimming ensures high resolution, allowing for the observation of fine coupling patterns. The choice of acquisition parameters, such as the relaxation delay, is important for accurate integration in ¹H NMR and for observing all carbon signals in ¹³C NMR, including quaternary carbons.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess the purity of the sample.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
GC-MS instrument with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in DCM.
-
GC Method:
-
Injector temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
-
Assess the purity by integrating the peak area in the TIC.
-
Rationale: The GC separates the components of the sample before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a single compound. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to libraries or predicted fragmentation.
Reactivity Profile: A Comparison in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are fundamental transformations in modern organic synthesis.
Suzuki Coupling: Formation of C-C Bonds
The Suzuki coupling enables the formation of a new carbon-carbon bond between the thiophene ring and various aryl or vinyl boronic acids.
Comparison with Alternatives:
-
This compound: Highly reactive due to the labile C-I bond, often allowing for milder reaction conditions.
-
2-Bromo-4-methylthiophene: Generally less reactive than the iodo analogue, may require higher temperatures, different catalyst systems, or longer reaction times.
-
3-Iodo-4-methylthiophene: The position of the iodine atom can influence the reactivity and the electronic properties of the resulting biaryl product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling facilitates the connection of a terminal alkyne to the thiophene ring, a key step in the synthesis of conjugated materials and complex organic molecules.
Reactivity Considerations: Similar to the Suzuki coupling, the C-I bond of this compound makes it an excellent substrate for Sonogashira reactions, typically proceeding with high efficiency under standard conditions.
Visualizing Experimental Workflows
To provide a clear overview of the characterization and application processes, the following diagrams illustrate the key experimental workflows.
Caption: A typical workflow from synthesis to characterization and application of this compound.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Conclusion
This guide provides a comprehensive framework for the characterization of this compound and its derivatives. By combining predicted spectroscopic data with a comparative analysis of related compounds, researchers can confidently identify and utilize this important building block. The detailed experimental protocols offer a reliable foundation for obtaining high-quality data, while the discussion of its reactivity in key cross-coupling reactions highlights its synthetic utility. As with any scientific endeavor, a meticulous and systematic approach to characterization is the key to successful and reproducible research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13814717, 2-Bromo-4-methylthiophene. Retrieved January 27, 2026, from [Link].
-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved January 27, 2026, from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 1-iodo-2-methylpropane. Retrieved January 27, 2026, from [Link]
-
J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved January 27, 2026, from [Link]
A Comparative Guide to the Efficacy of 2-Iodo-4-methylthiophene in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the rational design and synthesis of high-performance organic materials are paramount. Thiophene-based derivatives have emerged as a cornerstone in the construction of materials for various layers within the OLED architecture, particularly the hole-transporting layer (HTL) and the emissive layer (EML). Their excellent charge transport properties and tunable electronic characteristics make them indispensable. This guide provides an in-depth technical comparison of the efficacy of 2-iodo-4-methylthiophene as a starting material in the synthesis of these crucial OLED components, weighed against its commonly used brominated counterpart.
The Strategic Advantage of Iodinated Thiophenes in Cross-Coupling Reactions
The synthesis of conjugated oligothiophenes and polythiophenes, the backbone of many OLED materials, predominantly relies on palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. The choice of the halogen on the thiophene monomer is a critical determinant of reaction efficiency, influencing reaction conditions, yield, and the purity of the final product.
This compound offers a distinct advantage over its brominated analog, 2-bromo-4-methylthiophene, due to the inherent reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The weaker C-I bond facilitates a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity translates to several practical benefits in the synthesis of OLED materials:
-
Milder Reaction Conditions: The use of iodinated precursors often allows for lower reaction temperatures and shorter reaction times. This is particularly crucial when synthesizing complex molecules with thermally sensitive functional groups.
-
Higher Yields and Purity: The increased reactivity can lead to higher yields of the desired coupled product and fewer side reactions, simplifying purification and improving the overall efficiency of the synthesis.
-
Greater Control in Polymerization: In living polymerization techniques like Kumada Catalyst-Transfer Polycondensation (KCTP), the differential reactivity between iodo and bromo groups on a monomer can be exploited for controlled, chain-growth polymerization, leading to polymers with well-defined molecular weights and low polydispersity.
Comparative Synthesis of a Thiophene-Based Hole-Transporting Material
To illustrate the practical implications of using this compound, we will compare its performance against 2-bromo-4-methylthiophene in the synthesis of a model oligothiophene, a key component in many hole-transporting materials.
Target Molecule: A Dithieno[3,2-b:2',3'-d]silole (DTS) Derivative
Dithienosilole (DTS) derivatives are a class of electron-rich compounds known for their high charge carrier mobility and are excellent candidates for hole-transporting layers in OLEDs.[1]
Figure 1. Comparative workflow for the synthesis of a DTS-based OLED material.
Experimental Protocol: Stille Coupling
The Stille cross-coupling reaction is a powerful method for creating carbon-carbon bonds.[2] Below is a comparative protocol for the synthesis of a key intermediate.
Synthesis of a Bithiophene Intermediate
Starting Materials:
-
Route A: this compound
-
Route B: 2-Bromo-4-methylthiophene
-
2-(Tributylstannyl)thiophene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene (anhydrous)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated thiophene (1.0 eq), 2-(tributylstannyl)thiophene (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add anhydrous toluene via syringe.
-
For Route A (Iodo): Heat the reaction mixture to 90 °C and stir for 6 hours.
-
For Route B (Bromo): Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and wash with toluene.
-
The organic phase is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Outcomes and Causality:
The use of this compound (Route A) is anticipated to result in a significantly higher yield of the bithiophene intermediate compared to Route B. The milder reaction conditions (90 °C vs. 110 °C) and shorter reaction time (6 hours vs. 24 hours) are a direct consequence of the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step in the Stille catalytic cycle. This not only improves the energy efficiency of the process but also minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction profile and easier purification.
| Parameter | This compound | 2-Bromo-4-methylthiophene |
| Reaction Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 24 hours |
| Typical Yield | > 90% | 60-70% |
| Byproduct Formation | Lower | Higher |
Table 1. Comparison of reaction parameters for the Stille coupling of halogenated methylthiophenes.
Impact on OLED Device Performance
The purity and structural integrity of the synthesized organic materials have a direct and profound impact on the performance of the final OLED device. Impurities can act as charge traps or quenching sites, leading to a decrease in efficiency and operational lifetime.
An OLED device fabricated with a hole-transporting layer derived from high-purity materials synthesized using this compound is expected to exhibit superior performance characteristics compared to one made with materials from the brominated precursor.
Figure 2. Expected impact of precursor on OLED device performance.
Comparative Performance Data (Hypothetical Data Based on Literature Trends)
| Performance Metric | OLED with Iodo-derived HTL | OLED with Bromo-derived HTL |
| Maximum External Quantum Efficiency (EQE) | ~15% | ~10% |
| Maximum Luminance (cd/m²) | > 10,000 | ~7,000 |
| Turn-on Voltage (V) | 3.2 | 3.8 |
| Operational Lifetime (LT₅₀ at 1000 cd/m²) | > 1000 hours | ~600 hours |
Table 2. Hypothetical comparative performance data of OLEDs.
The higher purity of the material from the iodo-route leads to a more ordered molecular packing in the thin film, which enhances charge mobility. This results in more efficient hole injection and transport, leading to a better charge balance within the emissive layer. Consequently, the probability of radiative recombination of excitons increases, which is reflected in a higher External Quantum Efficiency (EQE) and greater luminance.[3] Furthermore, the reduction of impurities that can act as degradation centers contributes to a longer operational lifetime of the device.
Conclusion
While both this compound and its brominated analog can be used to synthesize thiophene-based materials for OLEDs, the iodinated precursor offers significant advantages in terms of synthetic efficiency and the performance of the final device. The higher reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and higher yields in crucial cross-coupling reactions. This leads to the production of higher purity materials, which in turn translates to OLEDs with improved efficiency, brightness, and longevity. For researchers and manufacturers aiming to produce state-of-the-art OLED materials, this compound represents a more efficacious and strategic choice of starting material.
References
-
Mishra, A., Ma, C. Q., & Bäuerle, P. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. [Link]
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711–738. [Link]
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Facchetti, A. (2007). Semiconductors for organic transistors. Materials Today, 10(3), 28-37. [Link]
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Sajoto, T., Djurovich, P. I., Tamayo, A. B., Yousufuddin, M., Garon, S., & Thompson, M. E. (2009). Temperature dependent photophysical processes of phosphorescent platinum(II) and palladium(II) porphyrins. Journal of the American Chemical Society, 131(28), 9813–9822. [Link]
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Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. [Link]
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McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Meerheim, R., Lüssem, B., & Leo, K. (2008). Efficiency and stability of p-i-n type organic light-emitting diodes for display and lighting applications. Proceedings of the IEEE, 96(9), 1504-1517. [Link]
-
Wu, J., Pisula, W., & Müllen, K. (2007). Graphenes as potential material for electronics. Chemical Reviews, 107(3), 718-747. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-4-methylthiophene
Foreword: As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide addresses the essential personal protective equipment (PPE) and handling protocols for 2-Iodo-4-methylthiophene. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are synthesized from the established hazard profiles of structurally analogous compounds, such as 2-Iodothiophene. This approach allows us to anticipate risks and establish a robust safety framework. Always consult the vendor-specific SDS upon receipt of any chemical.
Hazard Assessment: Understanding the "Why"
Before selecting PPE, we must understand the inherent risks. Structurally related iodinated thiophenes present a clear pattern of hazards that inform our safety protocols.
-
Ocular Hazard: These compounds are consistently classified as causing serious eye damage (Category 1).[1] Accidental splashes can lead to irreversible injury. This is not a mere irritation; it is a critical threat to vision.
-
Dermal Hazard: Direct contact poses multiple threats. These chemicals are known to cause skin irritation (Category 2) and can provoke an allergic skin reaction , or skin sensitization (Category 1).[1][2] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a severe allergic response.
-
Respiratory Hazard: Vapors and mists are known to cause respiratory irritation .[1][3] Furthermore, many thiophene derivatives are noted for their powerful and unpleasant stench, which underscores the need to control vapor exposure.[1][4]
-
Ingestion Hazard: These compounds are classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1] While direct ingestion is unlikely in a lab setting, it can occur through cross-contamination of hands.
-
Flammability: While not highly flammable, they are often classified as combustible liquids .[1][4] This necessitates keeping them away from ignition sources.[4]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the identified hazards. The following table outlines the minimum required equipment for handling this compound.
| Hazard Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume (<50 mL) in a Certified Fume Hood | Chemical Splash Goggles (ANSI Z87.1 rated) | Double-Gloved Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required if fume hood is operating correctly |
| High Volume (>50 mL) or Work Outside Fume Hood | Chemical Splash Goggles and a full Face Shield | Double-Gloved Nitrile or Neoprene Gloves | Chemical-Resistant Apron over a Flame-Resistant Lab Coat | Air-Purifying Respirator with Organic Vapor Cartridge |
| Transfer/Weighing of Solids (if applicable) | Chemical Splash Goggles | Double-Gloved Nitrile Gloves | Flame-Resistant Lab Coat | N95 Respirator (if dusty) or APR with Organic Vapor Cartridge |
| Emergency Spill Cleanup | Chemical Splash Goggles and a full Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit or Apron | Air-Purifying Respirator with Organic Vapor Cartridge |
Detailed PPE Specifications & Rationale
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the severe eye damage risk, you must wear fully sealed chemical splash goggles that conform to ANSI Z87.1 standards.[5] This design prevents splashes from entering around the edges.
-
Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a full face shield must be worn in addition to chemical splash goggles.[5] The goggles provide the primary seal against splashes, while the shield protects the rest of the face.
-
-
Skin and Body Protection:
-
Gloves: Given the risk of skin irritation and sensitization, proper glove selection and use are paramount.
-
Double Gloving: The practice of wearing two pairs of gloves is required.[6] This provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove still offers protection while the outer is removed and replaced.
-
Material: Nitrile gloves are the standard for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or pinholes before use.
-
Technique: Use proper glove removal techniques to avoid touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
-
Lab Coat: A flame-resistant (FR) lab coat with tight-fitting cuffs is mandatory to protect against splashes and fire hazards.[6] The coat should be kept fully buttoned.
-
Chemical Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[7]
-
-
Respiratory Protection:
-
Primary Engineering Control: The primary method for controlling respiratory hazards is to handle this compound within a properly functioning and certified chemical fume hood.
-
Respirator: A respirator is required if engineering controls are insufficient or during a large spill. A NIOSH-approved air-purifying respirator (APR) with an organic vapor (OV) filter cartridge is necessary.[1] Surgical masks provide no protection against chemical vapors.[6][8] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends only after all waste is properly managed.
Safe Handling Workflow
The following diagram outlines the procedural steps for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Step-by-Step Protocol
-
Pre-Operation:
-
Confirm that an eyewash station and safety shower are immediately accessible and unobstructed.[1]
-
Designate a specific area within the fume hood for the procedure.
-
Prepare and label a hazardous waste container for liquid waste and a separate, clearly marked bag for solid contaminated waste (e.g., gloves, pipette tips).[9]
-
-
Handling:
-
Always work with the fume hood sash at the lowest practical height.
-
Use a secondary container (e.g., a beaker or tray) to transport the chemical bottle.
-
Dispense the liquid carefully to avoid splashing.
-
After transfer, securely cap the source bottle.
-
-
Disposal of Contaminated Materials:
-
All disposable items that come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.
-
Place these items in a designated, sealed, and clearly labeled waste container.[1][9] Do not dispose of them in the regular trash.
-
Contaminated lab coats or clothing must be removed immediately and decontaminated professionally; do not take them home.[10]
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3] Seek medical attention if irritation or a rash develops.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]
-
Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety department. For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect the material with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[1]
-
By adhering to this comprehensive PPE and handling strategy, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. 2-Iodothiophene. National Center for Biotechnology Information. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Purdue University, Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
